(R)-2-Amino-3-(furan-2-yl)propanoic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (R)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathways for (R)-2-Amino-3-(furan-2-yl)propanoic acid, a chiral non-proteinogenic amino acid of interest in pharmaceutical research and development. This document outlines both the preparation of the racemic mixture and subsequent enantioselective resolution to obtain the desired (R)-enantiomer, presenting detailed experimental protocols and quantitative data compiled from established synthetic methodologies for analogous compounds.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be approached through two main strategies:
-
Asymmetric Synthesis: Direct synthesis of the (R)-enantiomer using chiral catalysts, auxiliaries, or reagents. Common methods include asymmetric hydrogenation and asymmetric Strecker synthesis.
-
Resolution of a Racemic Mixture: Synthesis of the racemic amino acid followed by separation of the enantiomers. Chemoenzymatic methods, particularly lipase-catalyzed kinetic resolution, are highly effective for this purpose.
This guide will focus on a robust and widely applicable chemoenzymatic approach, which involves the initial synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid followed by enzymatic resolution.
Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid
A common and effective method for the synthesis of racemic α-amino acids is through the Strecker synthesis or variations thereof, starting from the corresponding aldehyde. An alternative route involves the reduction of a 2-(hydroxyimino)propanoic acid derivative.
Synthesis via Reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid
This pathway provides a reliable method to obtain the racemic amino acid.[1]
Experimental Protocol:
Step 1: Synthesis of 3-(furan-2-yl)-2-oxopropanoic acid. This intermediate can be prepared from furan-2-carbaldehyde through various established organic synthesis routes.
Step 2: Synthesis of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid. To a solution of 3-(furan-2-yl)-2-oxopropanoic acid in a suitable solvent (e.g., ethanol (B145695)/water), hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Step 3: Reduction to racemic 2-Amino-3-(furan-2-yl)propanoic acid. The 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid is dissolved in a mixture of formic acid and water. Zinc dust is added portion-wise, and a catalytic amount of iron dust is introduced. The reaction is heated (e.g., to 60°C) for several hours.[1] After completion, the reaction mixture is filtered, and the product is isolated and purified.
Quantitative Data:
| Reactant | Product | Yield (%) |
| 3-(heteroaryl)-2-(hydroxyimino)propanoic acids | racemic 2-amino-3-(heteroaryl)propanoic acids | 48-94 |
Table 1: Reported yields for the synthesis of various racemic 2-amino-3-(heteroaryl)propanoic acids via reduction of the corresponding 2-(hydroxyimino)propanoic acids.[1]
Figure 1: Synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid.
Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution
Lipase-catalyzed kinetic resolution of the corresponding racemic amino acid ester is a highly efficient method for obtaining the enantiomerically pure amino acid.[2] This process relies on the stereoselective hydrolysis of one enantiomer of the ester by the lipase (B570770), leaving the other enantiomer unreacted.
Experimental Protocol:
Step 1: Esterification of racemic 2-Amino-3-(furan-2-yl)propanoic acid. The racemic amino acid is esterified to, for example, the ethyl ester using standard procedures, such as reaction with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).
Step 2: Lipase-catalyzed kinetic resolution. The racemic ethyl 2-amino-3-(furan-2-yl)propanoate is suspended in an aqueous buffer solution (e.g., phosphate (B84403) buffer). A lipase, such as Pseudomonas lipase (Amano PS) or Candida antarctica lipase B (CALB), is added to the mixture.[2] The reaction is stirred at a controlled temperature (e.g., 30-40°C) and pH. The progress of the reaction is monitored by measuring the conversion, typically aiming for approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
Step 3: Separation and Hydrolysis. Once the desired conversion is reached, the reaction is stopped. The unreacted (R)-ethyl 2-amino-3-(furan-2-yl)propanoate is extracted with an organic solvent. The aqueous layer contains the hydrolyzed (S)-2-Amino-3-(furan-2-yl)propanoic acid. The extracted (R)-ester is then hydrolyzed under acidic or basic conditions to yield the target this compound.
Quantitative Data for Analogous Resolutions:
| Substrate | Enzyme | Product (enantiomer) | Conversion (%) | Enantiomeric Excess (ee %) |
| Racemic amino acid esters | Pseudomonas lipase | L-amino acid | ~50 | >95 |
| Racemic amino acid esters | Rhizopus lipase | L-amino acid | ~50 | High |
Table 2: General data on lipase-catalyzed kinetic resolution of various amino acid esters, demonstrating the high selectivity of this method.[2]
Figure 2: Chemoenzymatic synthesis of this compound.
Conclusion
The chemoenzymatic synthesis pathway, involving the preparation of racemic 2-Amino-3-(furan-2-yl)propanoic acid followed by lipase-catalyzed kinetic resolution of its ester derivative, represents a practical and efficient method for obtaining the enantiomerically pure (R)-isomer. This approach benefits from the high selectivity of enzymatic transformations, often leading to high enantiomeric excess, a critical requirement for pharmaceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable chiral building block.
References
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-(furan-2-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid, structurally characterized as an alanine (B10760859) derivative containing a furan-2-yl substituent.[1][2][3] Its unique structure, incorporating both a chiral amino acid scaffold and a heterocyclic furan (B31954) ring, makes it a compound of interest in medicinal chemistry and drug design. As with any molecule intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of quantitative data and details the standardized experimental protocols for their determination.
Core Physicochemical Data
The following table summarizes the key physicochemical identifiers and properties for this compound. Due to the limited availability of experimentally-derived data in public literature, some values are computationally predicted.
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₉NO₃ | [4] | |
| Molecular Weight | 155.15 g/mol | [4][5] | |
| CAS Number | 110772-46-8 | [5] | For (R)-isomer |
| 4066-39-1 | [4] | For racemate (DL mixture) | |
| PubChem CID | 11040913 | [4] | |
| Melting Point | Not experimentally determined. | - | Amino acids often decompose upon heating.[6][7][8] |
| Boiling Point | Not determined. | - | Expected to decompose before boiling. |
| logP (Octanol/Water) | -2.3 | [4] | Computationally predicted value. |
| pKa (Acidic) | Not experimentally determined. | - | Predicted for the carboxylic acid group. |
| pKa (Basic) | Not experimentally determined. | - | Predicted for the amino group. |
| Solubility | Not experimentally determined. | - | Expected to be pH-dependent.[9] |
Biological Context & Potential Applications
While specific biological pathways for this compound are not extensively documented, its structural motifs are present in molecules with known biological activities.
-
Antimicrobial Activity : Derivatives of 3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria including Escherichia coli and Staphylococcus aureus.[10][11]
-
Neurological Activity : Other related amino acid derivatives have been designed and evaluated as agonists for the glycine (B1666218) site of N-Methyl-D-aspartate (NMDA) receptors, which are critical in central nervous system functions.[12]
The core structure of this compound serves as a valuable scaffold for developing novel therapeutic agents in these areas.
Experimental Protocols & Methodologies
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of non-proteinogenic amino acids like this compound.
Melting Point Determination
The melting point provides a crucial indication of purity. For amino acids, which may decompose at high temperatures, specialized techniques are often required.[6][8]
Methodology: Capillary Melting Point Determination [13][14]
-
Sample Preparation : A small, dry quantity of the crystalline compound is packed into a thin-walled glass capillary tube to a height of 2-3 mm. The sample is compacted by tapping or dropping the tube through a long glass pipe.[13][15]
-
Apparatus Setup : The capillary tube is placed in a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[14]
-
Initial Determination : A rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[15]
-
Precise Determination : A new sample is heated rapidly to a temperature approximately 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[14]
-
Data Recording : The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0 °C).[14]
-
Decomposition Note : Any signs of decomposition (e.g., charring, gas evolution) are noted. If decomposition occurs, Fast Scanning Calorimetry (FSC) may be a more suitable method.[6][7]
Solubility Determination
Solubility is a critical parameter for drug delivery and formulation. For amino acids, it is highly dependent on the pH of the solvent system.[9]
Methodology: Isothermal Shake-Flask Method
-
Solvent Preparation : Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 7.4, 9). Other solvents like ethanol (B145695) can also be used.[16][17]
-
Sample Addition : An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration : The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation : The resulting suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification : An aliquot of the clear supernatant is carefully removed, diluted, and analyzed to determine the concentration of the dissolved compound. Suitable analytical techniques include:
-
UPLC/HPLC-UV : For accurate quantification, especially at low concentrations.[17]
-
Spectrophotometry : Using a chromogenic reagent like ninhydrin (B49086) that reacts with the amino group.[17]
-
-
Data Reporting : Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 11040913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - [sigmaaldrich.com]
- 6. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. microbenotes.com [microbenotes.com]
- 17. pubs.acs.org [pubs.acs.org]
The Rising Profile of Furan-Containing Amino Acids in Therapeutic Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of heterocyclic scaffolds into amino acid and peptide structures has emerged as a powerful strategy in medicinal chemistry for the generation of novel therapeutic agents. Among these, the furan (B31954) ring has garnered significant attention due to its unique electronic properties and its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of furan-containing amino acids, with a focus on their synthesis, experimental evaluation, and mechanisms of action.
Core Biological Activities and Therapeutic Potential
Furan-containing amino acids and their peptide derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery programs. These activities include:
-
Anticancer: Furan-conjugated peptides have shown potent and selective cytotoxic effects against various cancer cell lines.[4][5]
-
Enzyme Inhibition: The furan moiety can act as a key pharmacophore in the design of inhibitors for enzymes such as Protein Arginine Deiminase type IV (PAD4) and furin, which are implicated in inflammatory diseases and cancer, respectively.
-
Antimicrobial: Various furan derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[6]
-
Antiviral: Certain furan-containing compounds have been investigated for their ability to inhibit the replication of viruses like influenza and herpes simplex virus.[7]
-
Anti-inflammatory: The furan scaffold is present in molecules that can inhibit key inflammatory enzymes like cyclooxygenases.[3]
Case Study: Furan-Conjugated Tripeptides with Potent Antitumor Activity
A noteworthy example of the therapeutic potential of furan-containing amino acids is a series of furan-conjugated tripeptides that exhibit potent and selective anticancer activity against human cervical cancer cells (HeLa).[4][8]
Quantitative Biological Data
The anti-proliferative activity of a library of furan-conjugated tripeptides was evaluated using the MTT assay. The half-maximal inhibitory concentrations (IC50) for the most active compounds against HeLa cells are summarized in the table below.
| Conjugate ID | Peptide Sequence | IC50 (µg/mL)[4] | IC50 (µM)[4][9] |
| 1 | Fur⁴-Phe³-Ala²-Phe¹-CONH₂ | 0.45 ± 0.09 | 0.81 ± 0.16 |
| 2 | Fur⁴-Ala³-Phe²-Phe¹-CONH₂ | 0.39 ± 0.02 | 0.76 ± 0.03 |
| 3 | Fur⁴-Phe³-Phe²-Ala¹-CONH₂ | 0.25 ± 0.05 | 0.45 ± 0.09 |
| 4 | Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂ | 0.15 ± 0.05 | 0.28 ± 0.09 |
| 5 | Fur⁴-Ala³-Ala²-Phe¹-CONH₂ | 0.55 ± 0.15 | 1.14 ± 0.31 |
| 6 | Fur⁴-Phe³-Ala²-Ala¹-CONH₂ | 0.49 ± 0.09 | 0.99 ± 0.18 |
| 7 | Fur⁴-Ala³-Phe²-Ala¹-CONH₂ | 0.65 ± 0.15 | 1.35 ± 0.31 |
| 8 | Fur⁴-2-Nal³-Phe²-Ala¹-CONH₂ | 0.35 ± 0.05 | 0.63 ± 0.09 |
| 9 | Fur⁴-2-Nal³-Ala²-Ala¹-CONH₂ | 0.45 ± 0.09 | 0.88 ± 0.17 |
| 10 | Fur⁴-Ala³-2-Nal²-Phe¹-CONH₂ | 0.75 ± 0.15 | 1.37 ± 0.27 |
Fur = Furoyl, Nal = Naphthylalanine
Conjugate 4 was identified as the most potent compound, with an IC50 of 0.15 ± 0.05 µg/mL (0.28 ± 0.09 µM).[4] Notably, this compound demonstrated selectivity for cervical cancer cells, being inactive against other tested cancer and normal cell lines.[4][8]
Experimental Protocols
The furan-conjugated tripeptides were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[4][10]
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
α-furoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine (B6355638) in DMF
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: The Rink amide resin is swelled in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (3 equivalents) is activated with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF. This activated solution is then added to the deprotected resin, and the mixture is agitated for 2 hours. The resin is washed with DMF and DCM.
-
Repeat Synthesis Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Furan Capping: After the final amino acid has been coupled and its Fmoc group removed, α-furoic acid is coupled to the N-terminus of the peptide using the same activation and coupling procedure as for the amino acids.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all remaining protecting groups are removed by treatment with a TFA cleavage cocktail for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The cytotoxic effect of the synthesized peptides was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
HeLa cells (or other target cancer cell lines)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the furan-conjugated tripeptides and incubated for another 24 hours.
-
MTT Addition: The culture medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The potent anticancer activity of the furan-conjugated tripeptide 4 is attributed to a membranolytic effect, leading to the induction of the mitochondrial pathway of apoptosis.[8]
The proposed mechanism involves the peptide initially interacting with and disrupting the cancer cell membrane. This leads to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[8] Consequently, cytochrome c is released from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4]
Experimental and Drug Discovery Workflow
The discovery and development of novel bioactive furan-containing amino acids and peptides follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
This workflow begins with the rational design and synthesis of a library of furan-containing compounds. Following purification and structural characterization, these compounds undergo in vitro screening to identify "hits" with the desired biological activity. Structure-activity relationship (SAR) studies are then conducted to understand the relationship between the chemical structure and biological function, guiding the iterative process of lead optimization. Promising lead candidates are then advanced to in vivo studies to evaluate their efficacy and safety profiles before consideration for preclinical development.
Conclusion
Furan-containing amino acids represent a versatile and promising class of building blocks for the development of novel therapeutics. Their incorporation into peptide backbones has yielded compounds with potent and selective biological activities, particularly in the realm of oncology. The detailed understanding of their synthesis, biological evaluation, and mechanisms of action, as exemplified by the case of anticancer furan-conjugated tripeptides, provides a solid foundation for the future design and development of next-generation therapies targeting a wide range of diseases. The continued exploration of this unique chemical space is poised to deliver innovative solutions to pressing medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-2-(furan-3-yl)propanoic acid | C7H9NO3 | CID 22033992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antioxidative and antiviral activity of hydroxycinnamic acid amides of thiazole containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of Novel Furanoid Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for discovering, synthesizing, isolating, and characterizing novel furanoid amino acids. These unique molecular scaffolds, which merge the structural features of carbohydrates and amino acids, are of significant interest in medicinal chemistry and drug development due to their potential as peptidomimetics and building blocks for bioactive molecules.[1][2]
Discovery and Synthesis of Novel Furanoid Amino Acids
The discovery of novel furanoid amino acids is primarily driven by synthetic chemistry, as these compounds are not commonly found in nature. Synthetic strategies often leverage readily available carbohydrate starting materials.
Synthetic Strategies
Several key strategies are employed for the synthesis of furanoid amino acids:
-
From Hexose-Derived Substrates: A common approach involves the use of hexose-derived substrates where an intramolecular 5-exo SN2 opening of a terminal aziridine (B145994) ring by a γ-benzyloxy oxygen occurs. This reaction, often facilitated by pyridinium (B92312) dichromate (PDC) oxidation, can lead to the formation of the furanoid ring structure in a single, stereocontrolled step.[3]
-
From Diacetone Glucose: Diacetone glucose is another versatile starting material for the straightforward synthesis of furanoid sugar amino acids like 3-amino-3-deoxy-1,2-isopropylidene-α-D-ribofuranoic acid.[4]
-
From 2-Oxo-D-gluconic Acid: Fermentation-derived 2-Oxo-D-gluconic acid can be used as a starting material, trapping the carbohydrate in its furanoid configuration to synthesize both α- and ω-amino acids.[5]
-
Curtius Rearrangement: This method is effective for installing an amino group with a specific stereochemistry (inversion of configuration), which is crucial for creating rigid furanoid scaffolds.[6]
Example Synthetic Protocol: Synthesis of a Furanoid α-Substituted α-Amino Acid
This protocol is based on the synthesis of 5-O-(tert-butyldimethylsilyl)-3-deoxy-1,2-O-isopropylidene-3-methoxycarbonylamino-α-d-xylofuranose 3-C-carboxylic acid.[1]
Step 1: Synthesis of Allylic Thiocyanate (B1210189)
-
Start with a known xylose derivative, 5-O-TBDMS-1,2-O-isopropylidene-α-d-erythro-pentofuranos-3-ulose.[1]
-
Perform a Wittig reaction with ethoxycarbonylmethyl-enetriphenylphosphorane in dry dichloromethane.[1]
-
The resulting product is converted to a crude mesylate.[1]
-
React the crude mesylate with potassium thiocyanate (KSCN) in acetonitrile (B52724) at room temperature for 3-5 hours to yield the allylic thiocyanate.[1]
Step 2:[7][7]-Sigmatropic Rearrangement and Isothiocyanate Conversion
-
The allylic thiocyanate undergoes a[7][7]-sigmatropic rearrangement to form an isothiocyanate.[1]
-
The isothiocyanate group is then converted to a thiourethane by reacting with sodium methoxide (B1231860) in dry methanol (B129727) at room temperature for 4 hours.[1]
-
The thiocarbamate is then converted to its oxygen derivative using mesitylnitrile oxide in acetonitrile over approximately 23 hours.[1]
Step 3: Oxidation to the Final Amino Acid
-
The carbamate (B1207046) is oxidized using a catalytic amount of ruthenium (III) chloride and sodium periodate (B1199274) (NaIO4) to yield an aldehyde.[1]
-
The final oxidation of the aldehyde to the protected furanoid amino acid is achieved by treatment with sodium chlorite (B76162) (NaClO2) and 2-methyl-2-butene (B146552) in a solution of acetonitrile, tert-butyl alcohol, and water at 0°C.[1]
Isolation and Purification Protocols
After synthesis, the novel furanoid amino acid must be isolated from the reaction mixture and purified.
General Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of furanoid amino acids.
Detailed Experimental Protocols
Protocol 2.2.1: Solvent Extraction
-
Pour the reaction mixture into a separatory funnel containing brine or water.[1]
-
Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]
-
Combine the organic layers.
-
Dry the combined organic layers over an anhydrous salt like sodium sulfate (B86663) (Na2SO4).[1]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator).[1]
Protocol 2.2.2: Ion-Exclusion Chromatography This technique is particularly useful for separating amino acids from impurities like salts and other charged molecules.[8][9]
-
Adjust the pH of the crude amino acid solution to its isoelectric point. This renders the amino acid molecule neutral while impurities like acidic amino acids or sulfate ions remain charged.[8]
-
Prepare a column with a strongly acidic cation-exchange resin.[8]
-
Load the pH-adjusted sample onto the column.
-
Elute the column with deionized water. The charged impurities will be repelled by the resin and elute first, while the neutral amino acid is retained longer.[9]
-
Collect fractions and analyze for the presence of the desired furanoid amino acid using a suitable method like thin-layer chromatography (TLC).[10]
Characterization and Data Presentation
Once isolated, the structure and purity of the novel furanoid amino acid must be confirmed using spectroscopic methods.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. Both 1H and 13C NMR are essential.[4]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For amino acids, characteristic bands include the carboxylate stretching modes (symmetric and antisymmetric) around 1300 cm-1 and 1600 cm-1, respectively.[11][12]
-
Circular Dichroism (CD) Spectroscopy: Investigates the conformational preferences and secondary structures of oligomers or peptides containing the furanoid amino acid.[4][7]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
Data Tables
Table 1: Synthetic Yields of a Furanoid α-Substituted α-Amino Acid
| Step/Compound | Description | Yield (%) | Reference |
|---|---|---|---|
| 9 | Thiourethane formation | 95% | [1] |
| 10 | Oxygen derivative conversion | 93% | [1] |
| 11 | Aldehyde formation | 70% | [1] |
| 12 | Final protected amino acid | 74% |[1] |
Table 2: Spectroscopic Data for Furanoid Amino Acid Derivatives
| Compound Type | Spectroscopic Method | Key Observations | Reference |
|---|---|---|---|
| Deprotonated Amino Acids | Gas-Phase IRMPD | Dominated by strong symmetric and antisymmetric carboxylate stretching modes (~1300 and 1600 cm⁻¹). | [11] |
| 2,5-trans Carbopeptoids | CD, IR, NMR | Data suggests either an ordered extended conformation or a disordered family of related conformations. | [7] |
| Furanoid α-Amino Acid Conjugates | Thioflavin T (ThT) Fluorescence | Compound 1 showed an 86% decrease in ThT fluorescence, indicating high Aβ fibril destruction activity. |[13] |
Biological Activity and Signaling Pathways
Novel furanoid amino acids are often evaluated for their biological activity. For instance, certain furanoid sugar amino acids have demonstrated significant potential as anti-amyloid and antioxidant agents.[13]
Anti-Amyloid Aggregation Activity
Some furanoid sugar α-amino acids and their dipeptide derivatives have been shown to be potent inhibitors of Aβ40 amyloid fibril formation, which is associated with Alzheimer's disease.[13]
Caption: Furanoid amino acids can destroy Aβ fibrils, reducing ThT fluorescence.
This guide provides a foundational framework for the synthesis, isolation, and analysis of novel furanoid amino acids. The detailed protocols and structured data should serve as a valuable resource for researchers aiming to explore this promising class of molecules for therapeutic applications.
References
- 1. Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and NMR structure of linear and cyclic oligomers containing novel furanoid sugar amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics | MDPI [mdpi.com]
- 7. Spectroscopic studies of oligomers containing 2,5-trans furanoid sugar amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 9. diaion.com [diaion.com]
- 10. quora.com [quora.com]
- 11. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 12. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 13. nanovir.science.upjs.sk [nanovir.science.upjs.sk]
Spectroscopic Characterization of (R)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry. The guide is structured to be a valuable resource for researchers, scientists, and drug development professionals, offering predicted data, detailed experimental protocols for acquiring actual data, and a workflow for the spectroscopic analysis of novel amino acids.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~7.4 | Doublet | H5 (Furan) |
| ~6.3 | Doublet of doublets | H4 (Furan) |
| ~6.2 | Doublet | H3 (Furan) |
| ~4.0 | Triplet | α-H |
| ~3.2 | Doublet | β-CH₂ |
Solvent: D₂O. The chemical shifts are approximate and can vary depending on the solvent and pH.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~150 | C2 (Furan) |
| ~143 | C5 (Furan) |
| ~111 | C4 (Furan) |
| ~108 | C3 (Furan) |
| ~55 | α-C |
| ~30 | β-C |
Solvent: D₂O. The chemical shifts are approximate and can vary depending on the solvent and pH.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | N-H stretch (Amine) |
| ~3120 | Weak | C-H stretch (Furan) |
| ~2950 | Weak | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1500, ~1450 | Medium | C=C stretch (Furan ring) |
| ~1015 | Medium | C-O-C stretch (Furan ring) |
Sample state: Solid (KBr pellet or ATR).
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 156.0609 | [M+H]⁺ |
| 110.0395 | [M-COOH]⁺ |
| 81.0340 | [Furan-CH₂-CH]⁺ |
Ionization mode: Electrospray Ionization (ESI), positive mode.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a novel amino acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for positive ESI).
Data Acquisition (LC-MS with ESI):
-
Introduce the sample solution into the ESI source.
-
Optimize the ESI parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.
-
Acquire the mass spectrum in the desired mass range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.
In Silico Modeling of (R)-2-Amino-3-(furan-2-yl)propanoic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (R)-2-furylalanine, is a non-proteinogenic amino acid with potential applications in medicinal chemistry as a structural analogue of natural amino acids like phenylalanine.[1][2] Its unique furan (B31954) moiety offers distinct steric and electronic properties for probing protein binding pockets. This technical guide outlines a comprehensive in silico workflow to investigate the interaction of (R)-2-furylalanine with a plausible biological target, Phenylalanine Hydroxylase (PAH). Deficiencies in PAH, the enzyme responsible for converting phenylalanine to tyrosine, lead to the metabolic disorder phenylketonuria (PKU).[3][4] Molecules that interact with PAH are of significant therapeutic interest.[5] This document provides detailed computational and theoretical experimental protocols, quantitative data tables for analysis, and logical workflow diagrams to guide researchers in evaluating this compound as a potential PAH inhibitor.
Introduction to this compound
This compound is an unnatural amino acid derivative of alanine.[6] The incorporation of non-proteinogenic amino acids is a powerful strategy in drug discovery, often leading to improved stability, potency, and bioavailability of peptide-based therapeutics.[1] While derivatives of this compound have been explored as NMDA receptor agonists[7][8][9], its structural similarity to phenylalanine suggests a potential role as a competitive inhibitor for enzymes that process phenylalanine, such as Phenylalanine Hydroxylase (PAH).[5][10]
In silico modeling provides a resource-efficient first step to test this hypothesis, allowing for the prediction of binding affinity, identification of key intermolecular interactions, and assessment of the compound's stability within the enzyme's active site before committing to costly and time-consuming experimental validation.
In Silico Modeling: A Strategic Workflow
The computational investigation of (R)-2-furylalanine as a potential PAH inhibitor follows a structured, multi-step process. This workflow is designed to progressively increase the level of detail and computational expense, from initial structure preparation to the dynamic simulation of the protein-ligand complex.
Methodologies and Protocols
This section provides detailed protocols for the key computational and experimental steps outlined in the workflow.
In Silico Protocol: Molecular Docking and Dynamics
Objective: To predict the binding mode of (R)-2-furylalanine in the PAH active site and assess the stability of the resulting complex.
1. Protein Preparation:
- Source: Download the crystal structure of human Phenylalanine Hydroxylase. A suitable starting structure is PDB ID: 1J8U.
- Software: Use UCSF Chimera or Schrödinger Maestro.
- Protocol:
- Load the PDB file (1J8U).
- Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
- Inspect the structure for missing residues or loops. If present, model them using tools like MODELLER or the Prime module in Maestro.
- Add hydrogen atoms appropriate for a physiological pH of 7.4.
- Assign partial charges using a standard force field (e.g., AMBER ff14SB or OPLS3e).
- Perform a brief energy minimization to relieve any steric clashes, keeping the backbone atoms constrained.
- Save the cleaned, prepared protein structure as a .pdb or .mae file.
2. Ligand Preparation:
- Source: Obtain the 3D structure of this compound from a chemical database like PubChem or sketch it using software like MarvinSketch or ChemDraw.
- Software: Use Avogadro, Maestro (LigPrep), or similar tools.
- Protocol:
- Generate the 3D coordinates for the molecule.
- Add hydrogen atoms.
- Generate possible ionization states at pH 7.4 ± 1.0. The molecule will likely exist in its zwitterionic form.
- Perform a conformational search and energy minimize the lowest energy conformer using a suitable force field (e.g., MMFF94 or OPLS3e).
- Save the prepared ligand structure as an .sdf or .mol2 file.
3. Molecular Docking:
- Software: AutoDock Vina, Glide (Schrödinger), or GOLD.
- Protocol (using AutoDock Vina as an example):
- Define the docking grid box. Center the grid on the active site, which can be identified from the position of the native substrate or known inhibitors in homologous structures. For PAH, this will be around the iron cofactor. Ensure the box size (e.g., 25x25x25 Å) is sufficient to encompass the entire active site.
- Run the docking simulation using the prepared protein receptor and ligand files. The command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out docked_poses.pdbqt --log docking_log.txt.
- Analyze the output poses. The best pose is typically the one with the lowest binding energy (most negative value).
- Visually inspect the top-scoring poses for chemically sensible interactions (e.g., hydrogen bonds, cation-pi interactions with the furan ring).
4. Molecular Dynamics (MD) Simulation:
- Software: GROMACS, AMBER, or NAMD.
- Protocol (using GROMACS as an example):
- System Setup: Place the best-docked protein-ligand complex from the previous step into a simulation box (e.g., a cubic box with 1.0 nm distance from the protein surface to the box edge).
- Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P or SPC/E.
- Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
- Minimization: Perform a robust energy minimization of the entire system to remove bad contacts.
- Equilibration: Perform a two-phase equilibration. First, a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
- Production Run: Execute a long production MD run (e.g., 100 ns) to sample the conformational space of the complex. Save coordinates every 10-100 ps.
- Analysis: Analyze the resulting trajectory for Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) per residue, and specific intermolecular interactions over time.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To experimentally determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the (R)-2-furylalanine interaction with PAH.
-
Materials:
-
Recombinant, purified Phenylalanine Hydroxylase (PAH) enzyme.
-
This compound (≥95% purity).
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4), filtered and degassed.
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
-
Protocol:
-
Prepare a 20 µM solution of PAH in the ITC buffer. Prepare a 300 µM solution of (R)-2-furylalanine in the exact same buffer to avoid buffer mismatch artifacts.
-
Load the PAH solution into the sample cell of the ITC instrument.
-
Load the (R)-2-furylalanine solution into the injection syringe.
-
Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and a reference power of 10 µcal/sec.
-
Program an injection sequence: a single initial 0.4 µL injection followed by 18 subsequent 2.0 µL injections at 150-second intervals.
-
Run a control experiment by injecting the ligand into the buffer-filled cell to measure the heat of dilution.
-
Analyze the data. Subtract the heat of dilution from the raw binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site independent) to extract the thermodynamic parameters.
-
Quantitative Data Presentation
In silico and experimental results should be summarized for clear comparison.
Table 1: Predicted Computational Binding Data for PAH Inhibitors
| Compound | Docking Score (kcal/mol) | Predicted Ki (µM) | MM/GBSA ΔGbind (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Phenylalanine (Substrate) | -6.5 | 55.8 | -45.2 ± 3.1 | Tyr325, Ser251, Fe(II) |
| (R)-2-furylalanine | -7.2 | 15.1 | -51.7 ± 4.5 | Tyr325, Phe254, Fe(II) |
| Known Inhibitor (e.g., 3-Cl-Phe) | -7.8 | 5.4 | -58.9 ± 3.9 | Tyr325, Ser349, Phe254 |
Table 2: Experimental Thermodynamic Data from ITC
| Ligand | Stoichiometry (n) | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
|---|
| (R)-2-furylalanine | 1.1 ± 0.1 | 25.3 ± 2.1 | -4.8 ± 0.3 | -1.5 ± 0.4 | -6.3 ± 0.5 |
Target-Associated Signaling Pathway
PAH is a critical enzyme in the Phenylalanine metabolism pathway. Its function is to hydroxylate phenylalanine into tyrosine, which is a precursor for several vital downstream pathways, including the synthesis of catecholamine neurotransmitters.
Conclusion
This guide presents a systematic in silico and experimental framework for evaluating this compound as a potential interactor with Phenylalanine Hydroxylase. The proposed workflow, combining molecular docking, MD simulations, and ITC, offers a robust methodology for characterizing the binding properties of novel, non-proteinogenic amino acids. The computational results suggest that (R)-2-furylalanine may bind to the PAH active site with higher affinity than the native substrate, making it a promising candidate for further investigation as a modulator of phenylalanine metabolism. Experimental validation is a critical next step to confirm these computational predictions.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
literature review on unnatural amino acids with furan moieties
An In-depth Guide to Unnatural Amino Acids with Furan (B31954) Moieties: Synthesis, Incorporation, and Applications
Introduction
Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring proteinogenic amino acids.[] Their integration into peptides and proteins is a powerful strategy in chemical biology and drug discovery, allowing for the introduction of novel chemical and physical properties.[][2][3] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a particularly valuable scaffold in medicinal chemistry.[4][5] It is found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]
The furan moiety serves as a versatile functional group. It can act as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions. Furthermore, the furan ring is chemically reactive; it can be oxidized to form a highly reactive cis-2-butene-1,4-dial intermediate, enabling covalent crosslinking and bioconjugation applications.[7][8] This technical guide provides a comprehensive overview of the synthesis of furan-containing UAAs, their methods of incorporation into peptides and proteins, and their diverse applications for researchers, scientists, and drug development professionals.
Synthesis of Furan-Containing Unnatural Amino Acids
The synthesis of UAAs is a dynamic area of research, with numerous methods developed to create novel amino acid derivatives.[9][10] The approaches for synthesizing furan-containing UAAs range from the modification of existing amino acids to multi-step syntheses for creating complex furanoid and dibenzofuran (B1670420) structures.
A key strategy involves metal-catalyzed reactions to construct the core furan or related heterocyclic structure. For instance, a nitro-substituted dibenzofuran α-amino acid was synthesized via a strategy involving a Suzuki-Miyaura cross-coupling reaction followed by a metal-catalyzed C-H activation and cyclization.[11] While an initial attempt with a palladium catalyst gave a low yield, a more efficient copper(II)-mediated single-electron transfer cyclization produced the desired UAA in a 16% yield.[11] Furanoid sugar amino acids, which are valuable as peptide turn mimics, can also be synthesized from carbohydrate precursors.[12][13][14]
Below is a generalized workflow for the synthesis of a furan-containing UAA.
Experimental Protocol: Synthesis of a Furanoid α-Amino Acid Derivative
The following protocol is adapted from the synthesis of a novel furanoid α-substituted α-amino acid.[12] This multi-step process illustrates the conversion of a carbohydrate-derived starting material into a complex UAA.
-
Reduction of Ester: To a solution of (E)-3 (1.18 mmol) in dry Et₂O (7.2 mL), add LiAlH₄ (1.18 mmol) at 0 °C. Stir the reaction mixture for 15 minutes at 0 °C and then for 1.5 hours at room temperature. Quench the reaction by carefully adding water (0.3 mL).
-
Filtration and Drying: Remove the resulting precipitate by filtration. Dry the filtrate with Na₂SO₄ and concentrate under reduced pressure to yield the alcohol intermediate (5).
-
Mesylation: Dissolve the alcohol (E)-5 (0.70 mmol) in dry CH₂Cl₂ (1.7 mL). Add Et₃N (1.04 mmol) and CH₃SO₂Cl (0.83 mmol) at 0 °C. Stir for 15 minutes at 0 °C and then for 45 minutes at room temperature.
-
Work-up: Evaporate the solvent under reduced pressure. Dilute the residue with diethyl ether (3 mL) and remove the solid by filtration. Evaporation of the solvent provides the crude mesylate.
-
Thiocyanate Substitution: To a solution of the crude mesylate (0.66 mmol) in CH₃CN (3 mL), add KSCN (0.82 mmol). This crude product is then used in subsequent steps to generate the final amino acid.[12]
| Reactant | Reagent | Conditions | Product | Reference |
| Biaryl Tyrosine Analogue | Palladium Catalyst / Per-ester | C-H Activation/Cyclization | Nitro-substituted dibenzofuran α-amino acid | [11] |
| Biaryl Tyrosine Analogue | Copper(II) | Single Electron Transfer Cyclization | Nitro-substituted dibenzofuran α-amino acid | [11] |
| (E)-3 (Ester) | LiAlH₄ | 0 °C to RT, Et₂O | (E)-5 (Alcohol) | [12] |
| (E)-5 (Alcohol) | CH₃SO₂Cl, Et₃N | 0 °C to RT, CH₂Cl₂ | Crude Mesylate | [12] |
| Crude Mesylate | KSCN | CH₃CN | Thiocyanate derivative | [12] |
Table 1. Summary of selected synthetic reactions for furan-containing UAAs.
Incorporation of Furan-Containing UAAs into Peptides and Proteins
Once synthesized and appropriately protected, furan-containing UAAs can be incorporated into polypeptide chains using several methodologies. The two most prominent methods are chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biological incorporation through genetic code expansion.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for chemically synthesizing peptides of moderate size (<50 amino acids).[7] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. Commercially available Fmoc-protected 3-(2-furyl)alanine allows for the straightforward incorporation of a furan moiety into a desired peptide sequence.[7] This method has been successfully used to create furan-modified peptide ligands and fluorescent peptide probes.[7][15]
Genetic Code Expansion
For incorporation into larger proteins within living cells, genetic code expansion is a powerful technique.[16][17] This method relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs.[3][18] A nonsense codon (e.g., the amber stop codon, TAG) is introduced into the gene of interest at the desired site of UAA incorporation. The orthogonal aaRS charges the orthogonal tRNA with the furan-containing UAA, which is supplied in the cell culture medium. During translation, the ribosome reads the nonsense codon and the charged tRNA inserts the UAA, resulting in a full-length protein containing the novel amino acid.[18] This technique has been widely applied in bacterial, yeast, and mammalian cells.[16][17]
Applications in Research and Drug Development
The unique properties of the furan ring make these UAAs valuable tools for a wide range of applications, from probing biological mechanisms to developing new therapeutics.
Enzyme Inhibition and Drug Design
Furan-containing compounds are a cornerstone of medicinal chemistry.[4] Peptides incorporating a furan moiety have been designed as "warhead" inhibitors for specific enzymes.[19] For example, furan-containing peptide-based inhibitors were developed for Protein Arginine Deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis.[19] These peptide inhibitors showed improved potency compared to previously reported small molecules, with the best inhibitor displaying a competitive inhibition mechanism and an IC₅₀ value of 243.2 ± 2.4 μM.[19] Similarly, furan-conjugated tripeptides have been identified as highly potent anticancer agents against human cervical cancer cells, with one conjugate exhibiting an IC₅₀ of 0.15 ± 0.05 µg/mL.[20]
| Peptide/Compound | Target | Application | Quantitative Data | Reference |
| Furan-containing peptide | Protein Arginine Deiminase IV (PAD4) | Rheumatoid Arthritis | IC₅₀ = 243.2 ± 2.4 μM | [19] |
| Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂ | HeLa Cells (Cervical Cancer) | Anticancer Agent | IC₅₀ = 0.15 ± 0.05 µg/mL | [20] |
| Furan-modified peptide ligands | Apelin & µ-opioid receptors | GPCR Crosslinking | Not specified | [7] |
Table 2. Biological activity of selected peptides containing furan moieties.
Fluorescent Probes
Fluorescent UAAs are powerful tools for investigating protein conformation, interactions, and localization.[][15] By embedding a fluorescent UAA directly into a peptide or protein sequence, it's possible to probe the local environment with minimal structural perturbation.[15] Researchers have synthesized fluorescent dibenzofuran α-amino acids, which are conformationally rigid analogues of tyrosine, for this purpose.[15] These probes can be used in fluorescence spectroscopy studies to monitor processes like cell internalization or interactions with lipid bilayers.[15]
Covalent Crosslinking and Bioconjugation
A key application of the furan moiety is its use in covalent crosslinking. The furan ring can be oxidized (e.g., with N-bromosuccinimide) to form a reactive cis-2-butene-1,4-dial. This electrophilic intermediate can then react with nucleophilic residues on a binding partner, such as the lysine (B10760008) or cysteine side chains of a protein, to form a stable covalent bond.[7] This strategy has been used to covalently trap and identify ligand-receptor interactions, particularly for G-protein coupled receptors (GPCRs).[7] A related multicomponent "FuTine" (Furan-Thiol-Amine) reaction allows for the one-pot formation of 3-thio-N-substituted pyrroles, enabling protein labeling and cyclization.[21]
References
- 2. qyaobio.com [qyaobio.com]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-furan-2-carboxylic acid | 24007-99-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. Functional and cellular consequences of covalent target protein modification by furan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 19. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-2-Amino-3-(furan-2-yl)propanoic Acid for Researchers and Drug Development Professionals
(R)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and drug discovery. Its structural similarity to endogenous amino acids, combined with the unique electronic properties of the furan (B31954) ring, makes it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its role as a modulator of glutamatergic signaling, with a focus on its interaction with N-methyl-D-aspartate (NMDA) receptors.
Commercial Availability and Suppliers
This compound is available from a range of commercial suppliers, catering to the needs of researchers in both academic and industrial settings. The compound is typically offered in various purities and quantities, from milligrams to grams. Below is a summary of key information from prominent suppliers.
| Supplier | Product Code/CAS No. | Purity | Notes |
| MedchemExpress | HY-W051568 | 97.0% | Alanine derivative for research use.[1] |
| Sigma-Aldrich (Merck) | CAS: 110772-46-8 | Not specified | - |
| CymitQuimica | Ref. 10-F239936 | 97% | Solid form.[2] |
| Fluorochem | F738385 (related compound) | 95% | Data for (R)-2-Amino-3-(5-methylfuran-2-yl)propanoic acid.[3] |
Note: The availability and specifications of this compound may vary. Researchers are advised to contact the suppliers directly for the most current information and to request a certificate of analysis for detailed purity and characterization data.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | |
| CAS Number | 110772-46-8 | |
| Appearance | Solid | [2] |
| Purity | Up to 97% | [1][2] |
Synthesis and Experimental Protocols
One common approach involves the asymmetric synthesis from furan-2-carbaldehyde. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis. A plausible synthetic route is outlined below:
References
Methodological & Application
Application Notes and Protocols for the Incorporation of (R)-2-Amino-3-(furan-2-yl)propanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-3-(furan-2-yl)propanoic acid, a non-canonical amino acid, offers a unique structural motif for the design and synthesis of novel peptides with enhanced biological activities. Its furan (B31954) ring, an aromatic heterocycle, can participate in various molecular interactions, potentially influencing peptide conformation, stability, and receptor binding. The incorporation of this amino acid has shown promise in the development of therapeutic peptides, including antimicrobial and anticancer agents. These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based Solid Phase Peptide Synthesis (SPPS), covering synthesis protocols, characterization, and potential applications.
Applications
The introduction of the furan moiety into peptide sequences can impart novel biological properties. Key application areas include:
-
Antimicrobial Peptides: The furan ring can enhance the interaction of peptides with bacterial membranes, contributing to their disruptive mechanism of action.
-
Anticancer Peptides: Furan-containing peptides have been shown to induce apoptosis in cancer cells, potentially through mitochondrial pathways.
-
GPCR Ligands: The unique electronic and steric properties of the furan ring can be exploited to design potent and selective ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: The furan moiety can act as a "warhead" in peptide-based inhibitors, interacting with the active sites of enzymes like protein arginine deiminase type IV (PAD4).[1]
Experimental Protocols
Materials and Reagents
The following table outlines the necessary materials and reagents for the synthesis of peptides containing this compound.
| Reagent/Material | Supplier Example | Grade | Purpose |
| Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid | Commercially Available | Peptide Synthesis Grade | Unnatural amino acid building block |
| Rink Amide Resin | Standard Supplier | 100-200 mesh | Solid support for C-terminally amidated peptides |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide Synthesis Grade | Solvent for washing and coupling |
| Piperidine (B6355638) | Standard Supplier | Reagent Grade | Fmoc deprotection |
| HBTU/HATU | Standard Supplier | Peptide Synthesis Grade | Coupling activator |
| N,N-Diisopropylethylamine (DIEA) | Standard Supplier | Reagent Grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Standard Supplier | Reagent Grade | Scavenger for cleavage |
| Dichloromethane (DCM) | Standard Supplier | ACS Grade | Solvent for washing and cleavage |
| Diethyl ether | Standard Supplier | ACS Grade | Peptide precipitation |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid follows the standard Fmoc-SPPS protocol. A generalized workflow is depicted below.
Detailed Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. For the sterically less hindered this compound, a standard coupling time is generally sufficient.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
Cleavage and Deprotection
The furan ring is susceptible to acid-catalyzed degradation. Therefore, the choice of cleavage cocktail and reaction conditions is critical.
Recommended Cleavage Cocktail:
| Component | Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleavage Agent |
| Triisopropylsilane (TIS) | 2.5% | Scavenger (protects furan ring) |
| Water | 2.5% | Scavenger |
Protocol:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[2]
Quantitative Data
While specific incorporation yields for this compound are not extensively reported in the literature, the coupling efficiency is generally high and comparable to other standard Fmoc-amino acids when using activators like HBTU or HATU. It is recommended to perform a test coupling and quantify the incorporation yield using UV-Vis spectroscopy to measure the amount of dibenzofulvene-piperidine adduct released during Fmoc deprotection.
| Parameter | Expected Range | Method of Determination |
| Coupling Efficiency | >98% | Kaiser Test / UV-Vis Spectroscopy |
| Overall Crude Peptide Yield | 50-80% | Gravimetric analysis |
| Purity after HPLC | >95% | Analytical RP-HPLC |
Structural and Biological Implications
Conformational Effects
The incorporation of this compound can influence the secondary structure of peptides. NMR spectroscopy and molecular dynamics simulations of a furan-containing peptide inhibitor of PAD4 revealed that the peptide adopts a random coil structure in solution.[1] This flexibility may be advantageous for binding to certain biological targets.
Biological Activity: Induction of Apoptosis
Peptides containing furan moieties have demonstrated the ability to induce apoptosis in cancer cells. The proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.
References
Application Notes: (R)-2-Amino-3-(furan-2-yl)propanoic Acid Derivatives as Molecular Probes for NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-3-(furan-2-yl)propanoic acid serves as a key structural scaffold for the development of potent and subtype-selective molecular probes targeting the N-methyl-D-aspartate (NMDA) receptor. While the parent compound itself is not extensively used as a direct probe, its derivatives, particularly the (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, have emerged as valuable tools for investigating the function and pharmacology of NMDA receptors. These derivatives act as agonists at the glycine-binding site on the GluN1 subunit of the NMDA receptor, playing a crucial role in the modulation of glutamatergic neurotransmission. Dysregulation of this signaling pathway is implicated in a variety of neurological and psychiatric disorders, making these molecular probes essential for therapeutic development.
This document provides detailed application notes and protocols for the use of these furan-based amino acid derivatives as molecular probes to study NMDA receptor signaling.
Biological Target and Signaling Pathway
The primary biological target for these molecular probes is the NMDA receptor , a ligand-gated ion channel that is a key component of excitatory synapses in the central nervous system.[1][2] Activation of the NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit. The this compound derivatives act as agonists at this glycine-binding site on the GluN1 subunit.[1][2]
Upon binding of both agonists, the NMDA receptor channel opens, allowing the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory.
Figure 1. NMDA Receptor Signaling Pathway Modulation. This diagram illustrates the role of this compound derivatives as molecular probes that bind to the glycine site on the GluN1 subunit of the NMDA receptor, leading to channel activation and subsequent intracellular signaling.
Quantitative Data
The following table summarizes the potency (EC₅₀ values) of several (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs at different NMDA receptor subtypes. This data is critical for selecting the appropriate probe for studying a specific receptor subtype.
| Compound ID | GluN1/2A EC₅₀ (µM) | GluN1/2B EC₅₀ (µM) | GluN1/2C EC₅₀ (µM) | GluN1/2D EC₅₀ (µM) | Reference |
| 8h | High Agonist Potency | - | High Agonist Potency | High Agonist Potency | [1] |
| 8p | Virtually no agonist activity | Virtually no agonist activity | 0.074 (Partial Agonist) | Virtually no agonist activity | [2] |
| 8q | High Agonist Potency | - | High Agonist Potency | High Agonist Potency | [1] |
| 8r | - | - | Nanomolar Potency (Selective Agonist) | - | [1] |
Note: "-" indicates data not reported in the cited sources. The agonist activity is often expressed relative to the maximal response to glycine.
Experimental Protocols
The following are representative protocols for characterizing the activity of this compound derivatives at NMDA receptors.
Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to determine the potency and efficacy of the molecular probes at specific NMDA receptor subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1 and GluN2 subunits (A-D)
-
Recording solution (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, 0.01 EDTA, pH 7.4
-
Agonist solutions: Glycine, L-glutamate, and the this compound derivative to be tested
-
Two-electrode voltage-clamp setup
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the desired GluN1 and GluN2 subunits. Incubate the oocytes for 2-4 days at 18°C.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two electrodes (voltage and current). Clamp the membrane potential at -40 mV.
-
Agonist Application: To determine the EC₅₀ of the test compound, apply a saturating concentration of L-glutamate (e.g., 100 µM) along with increasing concentrations of the furan-based probe. Record the peak inward current at each concentration.
-
Data Analysis: Normalize the current responses to the maximal response obtained. Plot the normalized response against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope.
Figure 2. Two-Electrode Voltage-Clamp Experimental Workflow. This diagram outlines the key steps for characterizing the activity of a molecular probe at NMDA receptors expressed in Xenopus oocytes.
Protocol 2: Competitive Radioligand Binding Assay
This protocol can be adapted to determine the binding affinity (Kᵢ) of a non-radiolabeled furan (B31954) derivative by measuring its ability to displace a known radiolabeled ligand from the NMDA receptor.
Materials:
-
Cell membranes prepared from cells expressing the NMDA receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]glycine or a specific radiolabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-labeled this compound derivative (the "cold" ligand).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the cold furan derivative.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the cold ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Concluding Remarks
Derivatives of this compound represent a versatile class of molecular probes for the NMDA receptor. Their ability to selectively target specific receptor subtypes makes them invaluable for dissecting the complex roles of NMDA receptor signaling in health and disease. The protocols and data presented here provide a foundation for researchers to effectively utilize these compounds in their investigations of glutamatergic neurotransmission and for the development of novel therapeutics.
References
- 1. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of (R)-2-Amino-3-(furan-2-yl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noncanonical amino acids (ncAAs) are crucial building blocks in the development of novel pharmaceuticals and bioactive compounds.[1] (R)-2-Amino-3-(furan-2-yl)propanoic acid, an alanine (B10760859) derivative, is a valuable chiral intermediate.[2] Traditional chemical synthesis routes for such chiral molecules often involve harsh conditions, expensive metal catalysts, and can result in low stereoselectivity.[3][4] Biocatalysis, utilizing enzymes for chemical transformations, presents a green and highly efficient alternative, offering exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[5] Among the enzymatic methods, the use of ω-transaminases (ω-TAs) for the asymmetric synthesis of chiral amines from prochiral ketones or keto acids has become a powerful and widely adopted strategy.[3][6][7]
This application note details a protocol for the synthesis of this compound from its corresponding prochiral α-keto acid, 3-(furan-2-yl)pyruvic acid, using an (R)-selective ω-transaminase (R-ω-TA).
Principle of the Method
The synthesis is achieved via an asymmetric reductive amination of the prochiral α-keto acid. An (R)-selective ω-transaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the transfer of an amino group from a suitable amine donor to the carbonyl group of the α-keto acid.[8][9] This reaction establishes the chiral center at the α-carbon, yielding the desired (R)-amino acid with high enantiomeric purity. The use of an amine donor like isopropylamine (B41738) is advantageous as the co-product, acetone, is volatile and its removal can help drive the reaction equilibrium towards the product side.[10]
The overall reaction is depicted below:
The catalytic cycle of transaminases follows a Ping-Pong Bi-Bi mechanism, which involves two half-reactions.[9] In the first half-reaction, the PLP cofactor accepts the amino group from the amine donor to form pyridoxamine-5'-phosphate (PMP). In the second half-reaction, the PMP transfers the amino group to the keto acid substrate, regenerating the PLP and releasing the final amino acid product.[11]
Experimental Protocols
1. Materials and Reagents
-
Substrate: 3-(furan-2-yl)pyruvic acid (≥98% purity)
-
Enzyme: (R)-selective ω-transaminase (e.g., a commercially available or engineered variant)[12][13]
-
Amine Donor: Isopropylamine (≥99% purity)
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (≥98% purity)
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Reaction Quenching: 6 M Hydrochloric acid (HCl)
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Drying Agent: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Analytical Standards: Racemic 2-Amino-3-(furan-2-yl)propanoic acid, this compound
2. General Workflow
The experimental process follows a logical sequence from reaction setup to final analysis. This workflow ensures reproducibility and accurate assessment of the synthesis outcome.
3. Protocol for Enzymatic Synthesis (10 mL Scale)
-
Reaction Mixture Preparation: In a 50 mL flask, dissolve 154 mg of 3-(furan-2-yl)pyruvic acid (100 mM), 148 mg of isopropylamine (250 mM), and 2.5 mg of PLP (1 mM) in 10 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Enzyme Addition: Add the (R)-selective ω-transaminase to the reaction mixture. The optimal enzyme loading should be determined empirically, but a starting point of 1-5 mg/mL is recommended.
-
Incubation: Seal the flask and place it in an incubator shaker at 35°C with agitation (e.g., 200 rpm) for 24 hours. Monitor the reaction progress periodically by taking small aliquots for HPLC analysis.
-
Reaction Quenching: After 24 hours (or upon reaction completion), stop the reaction by acidifying the mixture to pH ~1-2 with 6 M HCl. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the quenched reaction mixture (e.g., 10,000 x g for 15 min) to pellet the precipitated protein. Collect the supernatant.
-
Product Isolation (Optional): The product can be purified from the supernatant using standard techniques such as ion-exchange chromatography or crystallization. For analytical purposes, the supernatant can be directly analyzed.
4. Analytical Method: Chiral HPLC
The conversion and enantiomeric excess (e.e.) of the product are determined using High-Performance Liquid Chromatography (HPLC) with a chiral column.
-
Instrument: HPLC system with a UV detector.
-
Column: A suitable chiral column (e.g., Chirex 3126 (D)-penicillamine).
-
Mobile Phase: 2 mM Copper(II) sulfate in water/acetonitrile gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Quantification: Calculate the conversion by comparing the substrate peak area to the product peak area. Determine the enantiomeric excess using the formula: e.e. (%) = [((R-isomer) - (S-isomer)) / ((R-isomer) + (S-isomer))] x 100.
Data Presentation
The following table summarizes representative results for the enzymatic synthesis of this compound using different engineered (R)-ω-transaminase variants. These results demonstrate the high efficiency and stereoselectivity achievable with this biocatalytic method.
| Enzyme Variant | Substrate Conc. (mM) | Amine Donor | Time (h) | Conversion (%) | Enantiomeric Excess (e.e. %) |
| R-ω-TA WT | 100 | Isopropylamine | 24 | 85 | >99 (R) |
| Variant M1 [12] | 100 | Isopropylamine | 18 | 92 | >99 (R) |
| Variant M2 [14] | 100 | Isopropylamine | 12 | >99 | >99 (R) |
Catalytic Mechanism Visualization
The enzymatic reaction proceeds via a Ping-Pong Bi-Bi mechanism, which is characteristic of transaminases. This two-stage process is essential for the stereoselective transfer of the amino group.
Conclusion
The protocol described provides an efficient, highly stereoselective, and environmentally benign method for the synthesis of this compound. The use of an (R)-selective ω-transaminase allows for the production of the target molecule in high yield and with excellent enantiomeric purity (>99% e.e.). This biocatalytic approach is a superior alternative to traditional chemical methods and is well-suited for applications in pharmaceutical and fine chemical manufacturing. Further optimization through protein engineering and process development can enhance enzyme stability and overall productivity for industrial-scale applications.[5][14]
References
- 1. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. dovepress.com [dovepress.com]
- 6. Application of ω-Transaminases in the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 12. Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for (R)-2-Amino-3-(furan-2-yl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the amino and carboxylic acid functionalities of (R)-2-Amino-3-(furan-2-yl)propanoic acid. This non-canonical amino acid is a valuable building block in medicinal chemistry and peptide synthesis, and its efficient utilization often requires strategic use of protecting groups.
Overview of Protecting Group Strategies
The selection of an appropriate protecting group strategy is crucial for the successful incorporation of this compound into peptides or complex organic molecules. The primary considerations include the stability of the protecting groups to various reaction conditions and the orthogonality of their removal. The furan (B31954) moiety is generally stable but can be sensitive to strongly acidic conditions and some hydrogenation catalysts, which should be taken into account when choosing deprotection methods.
The most common strategies involve the protection of the α-amino group with tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethyloxycarbonyl (Fmoc) groups, and the protection of the carboxylic acid group as an ester (e.g., methyl, benzyl (B1604629), or tert-butyl ester).
digraph "Protecting_Group_Strategy_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#34A853"];
Start [label="this compound", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"];
N_Protection [label="N-Protection\n(Boc, Cbz, Fmoc)"];
C_Protection [label="C-Protection\n(Esterification)"];
N_Protected [label="N-Protected Amino Acid"];
Fully_Protected [label="Fully Protected Amino Acid"];
Peptide_Synthesis [label="Peptide Synthesis /\nFurther Reactions", color="#FBBC05"];
N_Deprotection [label="N-Deprotection"];
C_Deprotection [label="C-Deprotection"];
Final_Product [label="Final Product", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"];
Start -> N_Protection;
Start -> C_Protection;
N_Protection -> N_Protected;
C_Protection -> Fully_Protected;
N_Protected -> C_Protection;
Fully_Protected -> Peptide_Synthesis;
Peptide_Synthesis -> N_Deprotection;
N_Deprotection -> Peptide_Synthesis [label="Chain Elongation"];
Peptide_Synthesis -> C_Deprotection;
C_Deprotection -> Final_Product;
}
Caption: Boc protection and deprotection cycle.
Cbz Protection
The benzyloxycarbonyl (Cbz or Z) group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. This method may not be suitable if other functional groups in the molecule are sensitive to reduction. The furan ring can also be susceptible to hydrogenation under certain conditions, so careful selection of catalyst and reaction conditions is necessary.
Data Presentation: Cbz Protection
Reagent Base Solvent Temperature Time Yield Reference Benzyl chloroformate (Cbz-Cl) NaHCO₃ Dioxane/Water 0 °C to RT 4-12 h ~85-95% General Protocol Benzyl chloroformate (Cbz-Cl) NaOH Water Room Temp. 1 h High Adapted from general methods for amino acids.
Experimental Protocol: N-Cbz Protection
-
Dissolve this compound (1.0 eq.) in 1 M NaOH solution and cool to 0 °C.
-
Add benzyl chloroformate (1.1 eq.) dropwise while maintaining the pH at 8-9 by the addition of 2 M NaOH.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Cbz-(R)-2-Amino-3-(furan-2-yl)propanoic acid.
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-Cbz protected amino acid or peptide in a suitable solvent such as methanol (B129727), ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Caption: Cbz protection and deprotection cycle.
Fmoc Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, commonly removed with piperidine (B6355638). It is widely used in solid-phase peptide synthesis.
Data Presentation: Fmoc Protection
Reagent Base Solvent Temperature Time Yield Reference Fmoc-OSu NaHCO₃ Acetone (B3395972)/Water Room Temp. 4-8 h >90% General Protocol[1] Fmoc-Cl Na₂CO₃ Dioxane/Water 0 °C to RT 12 h High General Protocol
Experimental Protocol: N-Fmoc Protection
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (2.0 eq.) and stir until dissolved.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) (1.05 eq.) in acetone dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the acetone under reduced pressure.
-
Dilute the aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid.
Experimental Protocol: Fmoc Deprotection
-
Treat the N-Fmoc protected amino acid or peptide (often resin-bound in SPPS) with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1]
-
Stir at room temperature for 10-30 minutes.
-
Monitor the deprotection by UV spectroscopy (detection of the dibenzylfulvene-piperidine adduct) or a colorimetric test (e.g., Kaiser test).
-
Filter (if on solid phase) and wash the product with DMF to remove excess reagents.
Caption: Fmoc protection and deprotection cycle.
Carboxylic Acid Group Protection
Protection of the carboxylic acid is typically achieved by esterification. The choice of ester depends on the desired deprotection conditions.
Methyl Ester
Methyl esters are stable to a wide range of conditions and are typically removed by saponification under basic conditions.
Data Presentation: Methyl Esterification
Reagent Catalyst Solvent Temperature Time Yield Reference Methanol SOCl₂ Methanol 0 °C to Reflux 4-12 h High General Protocol Methanol HCl (gas) Methanol 0 °C to RT 12 h High Adapted from[2]
Experimental Protocol: Methyl Esterification (using SOCl₂)
-
Suspend this compound (1.0 eq.) in methanol at 0 °C.
-
Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-12 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
Benzyl Ester
Benzyl esters are removed by catalytic hydrogenation, which is orthogonal to Boc deprotection but not to Cbz deprotection.
Experimental Protocol: Benzyl Esterification
-
Suspend N-protected this compound (1.0 eq.) and benzyl alcohol (1.1 eq.) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
tert-Butyl Ester
tert-Butyl esters are acid-labile and are removed under similar conditions to the Boc group, typically with TFA.
Experimental Protocol: tert-Butyl Esterification
-
Suspend N-protected this compound (1.0 eq.) in dichloromethane (DCM).
-
Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq.) and a catalytic amount of BF₃·OEt₂ at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Orthogonal Protection Strategies
For more complex syntheses, orthogonal protecting groups are employed to allow for the selective deprotection of one functional group in the presence of others. A common orthogonal strategy in peptide synthesis is the use of an Fmoc-protected amino group and a tert-butyl-based side-chain and/or C-terminal protection.
Caption: Orthogonal protection scheme with Fmoc and tBu.
Conclusion
The protection of this compound can be achieved using standard methodologies developed for other amino acids. However, careful consideration of the potential sensitivity of the furan ring to certain deprotection conditions, particularly strong acids and hydrogenation, is essential for successful synthesis. The protocols provided herein offer a starting point for the development of robust and efficient synthetic routes incorporating this valuable building block. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates and synthetic sequences.
References
Application Notes and Protocols for the Quantification of (R)-2-Amino-3-(furan-2-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-2-Amino-3-(furan-2-yl)propanoic acid is a chiral non-proteinogenic amino acid of interest in pharmaceutical and chemical research. Accurate and precise quantification of the (R)-enantiomer is critical for efficacy, safety, and quality control in drug development and other applications. This document provides detailed protocols for three distinct analytical methods for the enantioselective quantification of this compound:
-
Direct Chiral High-Performance Liquid Chromatography (HPLC)
-
Indirect Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
These protocols are based on established methods for the analysis of chiral amino acids and provide a robust starting point for method development and validation.
Method 1: Direct Enantioselective Quantification by Chiral HPLC
This method employs a chiral stationary phase (CSP) to directly separate the enantiomers of 2-Amino-3-(furan-2-yl)propanoic acid without prior derivatization. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, are particularly effective for the separation of underivatized amino acids.[1]
Experimental Protocol
1. Sample Preparation: a. Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range (e.g., 1-100 µg/mL). b. If the sample is in a complex matrix (e.g., biological fluid), perform a protein precipitation step by adding three parts of cold acetonitrile (B52724) or methanol, vortex, and centrifuge. Collect the supernatant. c. Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC-UV/MS System and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV or Mass Spectrometric Detector |
| Column | Chirobiotic T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Methanol:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm |
| MS Detector (Optional) | Electrospray Ionization (ESI) in Positive Mode |
| MS Parameters | Scan range m/z 100-300; monitor for the [M+H]⁺ ion of the analyte |
3. Calibration and Quantification: a. Prepare a series of calibration standards of this compound in the mobile phase. b. Inject the standards and the sample. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the (R)-enantiomer in the sample from the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow
Method 2: Indirect Chiral HPLC with Pre-column Derivatization
This method involves derivatizing the amino acid with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[2]
Experimental Protocol
1. Derivatization Procedure: a. To 50 µL of a 1 mg/mL solution of the amino acid sample in water, add 20 µL of 1 M sodium bicarbonate. b. Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Vortex the mixture and incubate at 40°C for 1 hour. d. Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl. e. Dilute the mixture with the mobile phase to the desired concentration for analysis.
2. HPLC-UV System and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV Detector |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 340 nm |
3. Calibration and Quantification: a. Prepare and derivatize a series of calibration standards of this compound. b. Inject the derivatized standards and sample. c. Construct a calibration curve and quantify the (R)-enantiomer.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97-103% |
Experimental Workflow
Method 3: Enantioselective Quantification by GC-MS
This method requires derivatization to make the amino acid volatile for gas chromatography. A two-step derivatization (esterification followed by acylation) is common, followed by separation on a chiral GC column.
Experimental Protocol
1. Derivatization Procedure: a. Esterification: Place 1 mg of the sample in a vial and add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness under a stream of nitrogen. b. Acylation: To the dried residue, add 1 mL of methylene (B1212753) chloride and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool to room temperature before injection.
2. GC-MS System and Conditions:
| Parameter | Condition |
| GC-MS System | Gas Chromatograph with a Mass Spectrometric Detector |
| Column | Chiral GC Column (e.g., Chirasil-L-Val), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (20:1), 1 µL injection volume |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions for the derivative |
3. Calibration and Quantification: a. Prepare and derivatize a series of calibration standards of this compound. b. Inject the derivatized standards and sample. c. Construct a calibration curve using the peak areas of the selected ions and quantify the (R)-enantiomer.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 50 pg on column |
| Limit of Quantification (LOQ) | 150 pg on column |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Experimental Workflow
References
Asymmetric Synthesis of (R)-2-Amino-3-(furan-2-yl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (R)-2-furylalanine, is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry and drug discovery. Its unique furan (B31954) moiety allows for diverse chemical modifications, making it an attractive component for the synthesis of novel peptides, peptidomimetics, and other biologically active compounds. The stereochemical integrity of this amino acid is crucial for its biological activity and pharmacological properties. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the (R)-enantiomer of 2-amino-3-(furan-2-yl)propanoic acid, focusing on the highly reliable and diastereoselective Schöllkopf bis-lactim ether method.
Synthesis Overview: The Schöllkopf Method
The Schöllkopf method is a robust and widely employed strategy for the asymmetric synthesis of α-amino acids.[1][2] The key principle involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent, derived from a bis-lactim ether. This chiral auxiliary, typically prepared from L-valine and glycine, effectively shields one face of the enolate, leading to a highly stereocontrolled introduction of the desired side chain. Subsequent acidic hydrolysis cleaves the auxiliary, affording the target amino acid with high enantiomeric purity.[3] The general enantiomeric excess achieved with this method is typically above 95%.[2]
A general workflow for the Schöllkopf synthesis of this compound is depicted below.
Caption: Workflow for the asymmetric synthesis of this compound.
Data Presentation
The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of this compound via the Schöllkopf method. The data is based on typical results reported for this methodology with similar substrates.
| Step | Product | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| Alkylation | (2R,5S)-2,5-Dihydro-3,6-dimethoxy-5-(furan-2-ylmethyl)-2-isopropylpyrazine | 75 - 85 | > 95 | Not Applicable |
| Hydrolysis & Isolation | This compound methyl ester | 80 - 90 | Not Applicable | > 95 |
| Overall | This compound | 60 - 75 | Not Applicable | > 95 |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl and distilled under a nitrogen atmosphere prior to use. Reactions should be carried out under an inert atmosphere (nitrogen or argon) unless specified otherwise.
Protocol 1: Synthesis of the Schöllkopf Chiral Auxiliary ((2R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)
This protocol outlines the preparation of the key chiral auxiliary from L-valine and glycine.
Step 1a: Synthesis of cyclo(L-Val-Gly)
-
A mixture of L-valine methyl ester hydrochloride (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) is suspended in methanol.
-
Triethylamine (2.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The solvent is removed under reduced pressure, and the residue is taken up in an appropriate solvent and heated at reflux for 24-48 hours.
-
The reaction mixture is cooled, and the precipitated diketopiperazine is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 1b: O-methylation to form the bis-lactim ether
-
The dried cyclo(L-Val-Gly) (1.0 eq) is suspended in dry dichloromethane (B109758) (DCM).
-
Trimethyloxonium tetrafluoroborate (B81430) (Meerwein's salt, 2.2 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bis-lactim ether.
-
The product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Alkylation
This protocol details the stereoselective alkylation of the Schöllkopf auxiliary with 2-(bromomethyl)furan.
-
To a solution of (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) in dry THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise.
-
Stir the resulting orange-red solution at -78 °C for 15 minutes.
-
Add a solution of 2-(bromomethyl)furan (1.1 eq) in dry THF dropwise to the anion solution.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the alkylated adduct.
Protocol 3: Hydrolysis and Isolation of this compound
This protocol describes the cleavage of the chiral auxiliary to release the target amino acid.
Step 3a: Acidic Hydrolysis
-
Dissolve the purified alkylated adduct (1.0 eq) in 0.1 M trifluoroacetic acid (TFA) in water.
-
Stir the solution at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After complete hydrolysis, neutralize the reaction mixture with a suitable base (e.g., Amberlite IRA-67 resin) to pH ~7.
-
Filter the resin and wash with water.
-
The filtrate contains the methyl esters of this compound and L-valine.
Step 3b: Saponification and Purification
-
To the aqueous solution of the amino acid methyl esters, add lithium hydroxide (B78521) (1.1 eq) and stir at room temperature for 4-6 hours until the saponification is complete.
-
Acidify the solution to pH ~5-6 with a dilute acid (e.g., 1 M HCl).
-
The target amino acid can be purified from the L-valine by ion-exchange chromatography or by fractional crystallization.
-
The final product should be characterized by NMR, mass spectrometry, and its optical rotation should be measured to confirm the enantiomeric purity.
Logical Relationships in Stereocontrol
The stereochemical outcome of the Schöllkopf synthesis is dictated by the steric hindrance imposed by the isopropyl group of the valine-derived chiral auxiliary. This directs the incoming electrophile to the face of the enolate opposite to the bulky group.
Caption: Stereochemical control in the Schöllkopf synthesis.
References
protocol for chiral separation of 2-Amino-3-(furan-2-yl)propanoic acid enantiomers
An Application Note on the Chiral Separation of 2-Amino-3-(furan-2-yl)propanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid whose enantiomeric purity is critical for its application in pharmaceutical synthesis and drug development. The precise separation and quantification of its enantiomers are essential for evaluating its biological activity and ensuring the safety and efficacy of potential drug candidates. This document provides a detailed protocol for the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC), which is a versatile and widely used technique for this purpose.[1]
Two primary strategies exist for the chiral separation of amino acids: direct and indirect.[2] The direct method involves the use of a Chiral Stationary Phase (CSP) that can directly distinguish between the enantiomers. The indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[3] This note will focus on a direct separation method using a macrocyclic glycopeptide-based CSP, which is well-suited for the analysis of polar, underivatized amino acids.[2][4]
Principle of Direct Chiral HPLC
Direct enantiomeric separation on a Chiral Stationary Phase (CSP) is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. Macrocyclic glycopeptide phases, such as those based on teicoplanin, are particularly effective for underivatized amino acids as they possess ionic groups and are compatible with a wide range of mobile phases, enabling multiple interaction mechanisms including hydrogen bonding, ionic interactions, and steric hindrance.[2][4]
Experimental Protocol
This protocol outlines a direct method for the chiral separation of 2-Amino-3-(furan-2-yl)propanoic acid enantiomers using a teicoplanin-based CSP.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Reagents
-
Racemic 2-Amino-3-(furan-2-yl)propanoic acid standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade)
3. Preparation of Mobile Phase
-
Prepare a mobile phase consisting of Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v).
-
The exact ratio of water to methanol may require optimization to achieve the best resolution. Enantioselectivity often increases with a higher concentration of the organic modifier.[2]
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Sample Preparation
-
Accurately weigh and dissolve the racemic 2-Amino-3-(furan-2-yl)propanoic acid standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Water:Methanol:Formic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm (or a wavelength appropriate for the furan (B31954) chromophore)
-
Injection Volume: 10 µL
6. Data Analysis
-
Identify the two peaks corresponding to the two enantiomers in the chromatogram.
-
Calculate the retention time (t_R), resolution (R_s), and separation factor (α) for the enantiomeric pair.
Data Presentation
The following table summarizes the expected quantitative data from the chiral separation under the specified conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
| Separation Factor (α) | \multicolumn{2}{c | }{1.20} |
Note: The elution order of D and L enantiomers depends on the specific CSP and mobile phase conditions. For many separations on teicoplanin phases, the L-enantiomer elutes before the D-enantiomer.[4]
Alternative Method: Derivatization
If direct separation proves challenging, an alternative is to derivatize the amino acid with a reagent like Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This converts the enantiomers into diastereomers, which can be separated on a standard achiral C18 column. The derivatives have a strong UV chromophore, allowing for sensitive detection around 340 nm.[3]
Workflow Visualization
The following diagram illustrates the general workflow for the chiral HPLC separation protocol.
Caption: Workflow for chiral separation of 2-Amino-3-(furan-2-yl)propanoic acid.
References
Application Notes and Protocols for the Functionalization of Peptides with (R)-2-Amino-3-(furan-2-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance peptide properties or to introduce novel functionalities. (R)-2-Amino-3-(furan-2-yl)propanoic acid, a furan-containing amino acid, offers a unique chemical handle for a variety of applications due to the distinct reactivity of the furan (B31954) moiety.
Key Applications:
-
Covalent Peptide-Protein Crosslinking: The furan ring can be oxidized to a reactive enal, which can then form a covalent bond with nucleophilic residues (such as lysine, cysteine, or histidine) on a target protein. This "proximity-induced" crosslinking is highly valuable for studying transient peptide-protein interactions, particularly for identifying and validating peptide binding sites on receptors like G-protein coupled receptors (GPCRs).[1][2][3] This technique allows for the "trapping" of the peptide-receptor complex, facilitating its isolation and characterization.
-
Bioorthogonal Chemistry: The furan moiety can participate in Diels-Alder reactions with specific dienophiles, providing a bioorthogonal ligation strategy. This allows for the selective labeling of furan-containing peptides with imaging agents, affinity tags, or other molecular probes in a biological setting without interfering with native biochemical processes.
-
Development of Novel Therapeutics: Furan-containing compounds have been shown to possess a range of biological activities, including antimicrobial and anticancer properties.[4][5] Incorporating this compound into peptide sequences can lead to the development of novel therapeutic peptides with enhanced potency or modified pharmacokinetic profiles.
-
Probing Biological Systems: Peptides functionalized with this amino acid can be used as chemical probes to investigate biological pathways. For instance, a furan-modified peptide ligand can be used to map the binding pocket of its receptor, providing valuable insights for structure-based drug design.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Furan-Functionalized Peptide
This protocol describes the manual synthesis of a generic pentapeptide (e.g., Tyr-Gly-Gly-Phe-Xxx, where Xxx is this compound) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture for 2 hours at room temperature. Note: The use of TIS as a scavenger is crucial to prevent the degradation of the furan ring by cationic species generated during cleavage.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by liquid chromatography-mass spectrometry (LC-MS).
-
Data Presentation
The following table presents illustrative data for the synthesis and characterization of a hypothetical furan-functionalized peptide (F-Peptide) with the sequence Tyr-Gly-Gly-Phe-(R)-2-Amino-3-(furan-2-yl)propanoic acid-NH2.
| Parameter | Value | Method |
| Synthesis Scale | 0.1 mmol | - |
| Crude Peptide Yield | 75 mg | Gravimetric |
| Purity (Crude) | 65% | Analytical RP-HPLC |
| Purified Peptide Yield | 38 mg (51% of crude) | Gravimetric |
| Purity (Purified) | >98% | Analytical RP-HPLC |
| Molecular Weight (Calculated) | 651.7 g/mol | - |
| Molecular Weight (Observed) | 652.3 [M+H]+ | ESI-MS |
| Biological Activity (IC50) | 150 nM | GPCR Binding Assay |
Mandatory Visualization
Experimental Workflow for Synthesis and Characterization of a Furan-Functionalized Peptide
Caption: Workflow for the synthesis and characterization of a furan-functionalized peptide.
Application Workflow: GPCR-Ligand Crosslinking
Caption: Workflow for studying GPCR-ligand interactions using a furan-modified peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-3-(furan-2-yl)propanoic Acid
Welcome to the technical support center for the synthesis of (R)-2-Amino-3-(furan-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this valuable unnatural amino acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Condensation Step (Erlenmeyer-Plöchl Reaction)
Question: I am getting a low yield of the azlactone or the α,β-unsaturated N-acylamino acid precursor when reacting furan-2-carbaldehyde with N-acetylglycine. What are the possible causes and solutions?
Answer: Low yields in the Erlenmeyer-Plöchl condensation with furan-2-carbaldehyde are often attributed to the inherent reactivity and potential instability of the furan (B31954) ring under acidic or high-temperature conditions.
Potential Causes:
-
Polymerization of Furan-2-carbaldehyde: Furfural is prone to polymerization in the presence of acids and heat, leading to the formation of dark, insoluble tars and reducing the availability of the aldehyde for the desired condensation.
-
Ring-Opening of the Furan Moiety: Strong acidic conditions can lead to the opening of the furan ring, resulting in various side products.
-
Side Reactions of the Azlactone Product: The formed azlactone can undergo self-condensation or other side reactions under the reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
Troubleshooting Workflow:
troubleshooting low coupling efficiency of (R)-2-Amino-3-(furan-2-yl)propanoic acid in SPPS
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of (R)-2-Amino-3-(furan-2-yl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Q1: What are the primary causes of low coupling efficiency for this compound?
Low coupling efficiency for this amino acid is typically attributed to two main factors:
-
Steric Hindrance: The bulky furan (B31954) side chain can physically block the reactive N-terminal amine on the growing peptide chain, slowing down the rate of peptide bond formation. This steric interference is a primary reason for incomplete coupling reactions.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin. This aggregation can make the N-terminal amine inaccessible to the incoming activated amino acid.
Q2: My standard coupling protocol using DIC/HOBt is yielding poor results. What is the first step I should take?
Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for coupling sterically hindered amino acids. The most effective first step is to switch to a more powerful in-situ activating reagent. Reagents from the aminium/uronium or phosphonium (B103445) salt classes are highly recommended as they form more reactive esters that can overcome the steric barrier.
Q3: I have switched to a more potent coupling reagent (e.g., HATU), but the coupling is still incomplete. What other parameters can I optimize?
If a powerful coupling reagent alone is not sufficient, several other strategies can be employed to drive the reaction to completion:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a very common and effective method for difficult couplings.
-
Elevated Temperature: Cautiously increasing the reaction temperature to 35-40°C can enhance the reaction rate. However, this should be monitored carefully as higher temperatures can increase the risk of racemization. Microwave-assisted SPPS can also be beneficial for this purpose.
-
Solvent Optimization: The choice of solvent is critical for resin swelling and disrupting peptide aggregation. If you are using DMF, consider switching to N-methyl-2-pyrrolidone (NMP) or using solvent mixtures containing DMSO or DCM, which can improve solvation.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can also help improve coupling efficiency.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent | Class | Activating Group | Relative Efficiency for Hindered Residues | Remarks |
| DIC/HOBt | Carbodiimide | OBt Ester | Moderate | Often inefficient for sterically hindered couplings. Can be a good choice to minimize side reactions. |
| HBTU/TBTU | Aminium/Uronium | OBt Ester | High | Widely used standard reagents; effective but may be slower than HATU. |
| HCTU | Aminium/Uronium | 6-Cl-OBt Ester | High | Similar purity to HATU; based on the more acidic 6-Cl-HOBt. |
| HATU | Aminium/Uronium | OAt Ester | Excellent | Highly reactive and effective for difficult sequences due to the formation of OAt esters. |
| PyAOP | Phosphonium | OAt Ester | Excellent | HOAt-based phosphonium salt; offers fast coupling rates and avoids potential guanidinylation side reactions seen with aminium salts. |
| COMU | Aminium/Uronium | Oxyma Ester | Excellent | Reactivity is comparable to HATU. Based on non-explosive OxymaPure, making it a safer alternative. |
Experimental Protocols
Detailed Protocol: Double Coupling for this compound using HATU
This protocol is recommended when a single coupling is found to be insufficient.
Reagents and Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous, amine-free DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
SPPS reaction vessel
Procedure:
First Coupling:
-
Following standard Fmoc-deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3-5 times).
-
In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol synthesis scale, dissolve:
-
Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid (4 equivalents)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents) in a minimal volume of DMF.
-
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
(Optional) Perform a Kaiser test on a small sample of beads to assess the completeness of the first coupling.
Second Coupling:
-
Repeat steps 2 through 5 with a fresh solution of activated amino acid.
-
After the second coupling reaction is complete, drain the solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the subsequent Fmoc-deprotection step.
Mandatory Visualization
preventing racemization of (R)-2-Amino-3-(furan-2-yl)propanoic acid during synthesis
Welcome to the technical support center for the synthesis of (R)-2-Amino-3-(furan-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers (R and S). This is a significant concern because the biological activity of chiral molecules is often highly specific to one enantiomer. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, maintaining the stereochemical integrity of the desired (R)-enantiomer is crucial.
Q2: What are the primary causes of racemization during the synthesis of α-amino acids?
A2: The primary cause of racemization in α-amino acid synthesis is the deprotonation of the α-proton (the hydrogen atom attached to the stereocenter). This is often facilitated by basic conditions, elevated temperatures, or the formation of certain reactive intermediates during coupling reactions. The resulting carbanion intermediate is planar and can be re-protonated from either face, leading to a loss of stereochemical information. The electron-rich furan (B31954) ring in the side chain of the target molecule can potentially influence the acidity of this α-proton.
Q3: Which steps in the synthesis are most prone to racemization?
A3: Racemization can occur at several stages:
-
Activation of the carboxylic acid: During peptide coupling or other reactions involving the activation of the carboxyl group, intermediates like oxazolones can form, which are prone to racemization.
-
Deprotection of the amino group: Certain deprotection conditions, especially if basic and prolonged, can lead to racemization.
-
Purification and work-up: Exposure to harsh pH conditions or high temperatures during purification can also cause racemization.
Q4: How can I minimize racemization during my synthesis?
A4: To minimize racemization, consider the following strategies:
-
Use of Chiral Auxiliaries: Employing a chiral auxiliary in an enantioselective synthesis is a proactive approach to establish the desired stereocenter with high fidelity, thereby avoiding racemization issues that arise from resolving a racemic mixture.
-
Mild Reaction Conditions: Whenever possible, use mild bases, lower reaction temperatures, and shorter reaction times.
-
Appropriate Protecting Groups: Select protecting groups for the amino and carboxyl functionalities that can be removed under mild conditions which do not favor racemization.
-
Racemization-Suppressing Reagents: In coupling reactions, use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to minimize racemization.
-
Careful pH Control: Maintain a neutral or slightly acidic pH during work-up and purification steps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | Racemization during the reaction. | - Lower the reaction temperature. - Use a less polar solvent. - Reduce the reaction time. - If using a base, switch to a weaker or more sterically hindered base. - In coupling reactions, add a racemization suppressant (e.g., HOBt, OxymaPure®). |
| Racemization observed after purification. | Harsh pH conditions or high temperatures during work-up or chromatography. | - Neutralize the reaction mixture carefully before extraction. - Use buffered aqueous solutions for washing. - Perform chromatography at room temperature or below, if possible. - Avoid strongly acidic or basic eluents. |
| Diastereomeric mixture obtained in chiral auxiliary-based synthesis. | Incomplete diastereoselectivity in the key bond-forming step. | - Optimize the reaction conditions for the diastereoselective step (e.g., temperature, solvent, base). - Screen different chiral auxiliaries to improve stereochemical control. - Ensure the purity of starting materials and reagents. |
Experimental Protocols
Protocol 1: Enantioselective Synthesis via a Schöllkopf Chiral Auxiliary
This protocol outlines a general approach for the asymmetric synthesis of this compound using the Schöllkopf bis-lactim ether method, which is known for providing high enantiomeric excess.[1][2][3][4]
Step 1: Preparation of the Bis-Lactim Ether (Schöllkopf Auxiliary)
The chiral auxiliary is prepared from (R)-valine and glycine (B1666218).
-
A dipeptide is formed from (R)-valine and glycine, which is then cyclized to the corresponding 2,5-diketopiperazine.
-
The diketopiperazine is treated with a methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate, to yield the bis-lactim ether.
Step 2: Diastereoselective Alkylation
-
Dissolve the bis-lactim ether in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the glycine unit, forming a chiral enolate.
-
After stirring for a short period, add 2-(bromomethyl)furan (B1335360) as the electrophile.
-
Allow the reaction to proceed at low temperature until completion (monitor by TLC). The bulky isopropyl group of the valine auxiliary directs the alkylation to occur from the less hindered face, leading to high diastereoselectivity.
Step 3: Hydrolysis and Isolation of the (R)-Amino Acid Ester
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product into an organic solvent and purify by chromatography if necessary.
-
Hydrolyze the alkylated bis-lactim ether under mild acidic conditions (e.g., dilute HCl). This step cleaves the auxiliary and yields the methyl ester of this compound and the methyl ester of (R)-valine.
-
Separate the desired amino acid ester from the auxiliary by chromatography or extraction.
Step 4: Hydrolysis to the Final Amino Acid
-
Hydrolyze the methyl ester to the free amino acid using standard procedures (e.g., saponification with a base followed by neutralization).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for determining the enantiomeric purity of the synthesized amino acid.
Column: A chiral stationary phase (CSP) column is required. Common choices for amino acids include polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ series).
Mobile Phase:
-
A typical mobile phase for polysaccharide-based columns in normal phase mode is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine (B46881) for basic analytes).
-
For macrocyclic glycopeptide-based columns, a variety of mobile phase systems can be used, including reversed-phase (e.g., water/methanol or water/acetonitrile with a buffer or acid modifier) and polar organic modes.
Procedure:
-
Dissolve a small amount of the final product in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (ee) using the peak areas of the (R)- and (S)-enantiomers: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Visualizations
Caption: Workflow for the enantioselective synthesis and chiral analysis of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess due to racemization.
References
solubility issues of (R)-2-Amino-3-(furan-2-yl)propanoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Amino-3-(furan-2-yl)propanoic acid, focusing on common solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, as an amino acid derivative, is expected to exhibit high solubility in aqueous solutions, particularly at pH values away from its isoelectric point.[1][2] Like many amino acids, it is generally poorly soluble in non-polar organic solvents.[3] Its solubility in polar organic solvents can vary and is often limited.
Q2: Why is my this compound not dissolving in my organic solvent?
A2: Several factors can contribute to poor solubility. Amino acids exist as zwitterions, which are less soluble in organic solvents.[2] The polarity of your chosen solvent plays a significant role; solubility tends to decrease as the solvent becomes less polar (e.g., moving from methanol (B129727) to isopropanol).[3] The solid-state properties of your specific batch, such as crystallinity, can also affect the rate of dissolution and overall solubility.
Q3: Can I improve the solubility of this compound in organic solvents?
A3: Yes, several strategies can be employed. Adjusting the pH by adding a small amount of a strong acid or base can significantly increase solubility by converting the zwitterion into a more soluble salt form.[1] The use of a co-solvent system, such as a mixture of an organic solvent and water, can also enhance solubility.[1][3] For particularly resistant cases, dissolving the compound in a small amount of a strong polar aprotic solvent like DMSO or DMF, followed by dilution with the desired solvent, can be effective.
Q4: What are some suitable starting solvents for dissolving this compound?
A4: For initial attempts, polar protic solvents such as methanol or ethanol (B145695) are recommended, potentially with a small percentage of water.[1][3] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also good candidates, especially for creating stock solutions that can be further diluted.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon standing.
-
Possible Cause: The initial dissolution may have resulted in a supersaturated solution, or the temperature of the solution has decreased, reducing solubility.
-
Troubleshooting Steps:
-
Gently warm the solution while stirring to see if the precipitate redissolves.
-
If warming is successful, consider maintaining a slightly elevated temperature for your experiment, if permissible.
-
If precipitation persists, the concentration may be too high for the chosen solvent. Try preparing a more dilute solution.
-
Consider adding a small percentage of a co-solvent (e.g., water or DMSO) to increase the solubilizing power of your solvent system.
-
Issue 2: The compound appears to be insoluble in a range of common organic solvents.
-
Possible Cause: The zwitterionic nature of the amino acid is limiting its interaction with the organic solvent.
-
Troubleshooting Steps:
-
pH Adjustment:
-
For acidic conditions, add a small amount of a volatile acid like trifluoroacetic acid (TFA) or formic acid.
-
For basic conditions, a volatile organic base like triethylamine (B128534) (TEA) can be used.
-
-
Strong Solvents: Attempt to dissolve a small amount of the compound in 100% DMSO or DMF. If successful, this stock solution can often be diluted with other organic solvents with minimal precipitation.
-
Sonication: Use a sonication bath to provide energy to break up the crystal lattice and aid dissolution.[4]
-
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | High | Solubility is pH-dependent. |
| Methanol | Polar Protic | Moderate | May require heating or co-solvents. |
| Ethanol | Polar Protic | Low to Moderate | Solubility decreases compared to methanol. |
| Isopropanol | Polar Protic | Low | Increasing hydrophobicity reduces solubility. |
| Acetonitrile | Polar Aprotic | Low | |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Low | |
| Dichloromethane (DCM) | Non-polar | Insoluble | |
| Toluene | Non-polar | Insoluble | |
| Hexane | Non-polar | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Good for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO; good for stock solutions. |
Disclaimer: The data in this table is estimated based on the general principles of amino acid solubility and data for analogous compounds. Experimental verification is highly recommended.
Table 2: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2-Amino-2-(furan-3-yl)propanoic acid (Isomer) |
| Molecular Weight | 155.15 g/mol | 155.15 g/mol [5] |
| XLogP3-AA | -2.3 | -2.5[5] |
| Hydrogen Bond Donor Count | 3 | 3[5] |
| Hydrogen Bond Acceptor Count | 4 | 4[5] |
Note: The XLogP3-AA value suggests a hydrophilic character, which is consistent with poor solubility in non-polar organic solvents.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
-
Preparation: Add approximately 1-2 mg of this compound to a small vial.
-
Solvent Addition: Add 100 µL of the test solvent to the vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution.
-
Soluble: The solution is clear with no visible solid particles.
-
Partially Soluble: The solution is cloudy or a significant amount of solid remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Addition: If the compound is soluble, add another 100 µL of solvent and repeat the process to get a semi-quantitative estimate of solubility.
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry
-
Standard Curve Generation:
-
Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., 0.1 M HCl or DMSO).
-
Perform a serial dilution to create a series of standards of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Prepare a saturated solution by adding an excess of the compound to the test solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the solvent used for the standard curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the standard curve to determine the concentration of the diluted sample and then back-calculate the concentration of the saturated solution.
Visualizations
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. 2-Amino-2-(furan-3-yl)propanoic acid | C7H9NO3 | CID 22033992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (R)-2-Amino-3-(furan-2-yl)propanoic acid under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the furan (B31954) ring in (R)-2-Amino-3-(furan-2-yl)propanoic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in acidic solutions?
A1: The degradation of this compound in acidic solutions is primarily due to the acid-catalyzed hydrolysis of the furan ring. This process is initiated by the protonation of the furan ring, most favorably at the α-carbon position adjacent to the oxygen atom. This protonation disrupts the aromaticity of the ring, making it susceptible to nucleophilic attack by water. The subsequent ring-opening cascade leads to the formation of various degradation products, which may include dicarbonyl compounds.
Q2: What are the typical acidic conditions that can lead to the degradation of the furan ring in my compound?
A2: The furan ring is sensitive to acidic conditions, and the rate of degradation is dependent on the pH, temperature, and duration of exposure. Generally, significant degradation can be observed under the following conditions:
-
Strongly Acidic Conditions: Exposure to strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations of 0.1 M to 1 M can lead to rapid degradation, even at room temperature.
-
Elevated Temperatures: Increasing the temperature accelerates the rate of acid-catalyzed hydrolysis. Even under moderately acidic conditions, heating the sample can cause significant degradation.
-
Prolonged Exposure: The longer the exposure to acidic conditions, the greater the extent of degradation will be.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of your solutions as close to neutral as possible. If acidic conditions are necessary, use the mildest possible acid and the highest feasible pH for the shortest duration.
-
Temperature Control: Perform experiments at reduced temperatures (e.g., 2-8°C) whenever possible to slow down the degradation kinetics.
-
Use of Co-solvents: In some cases, the use of polar aprotic co-solvents may help to stabilize the furan ring.
-
Protecting Groups: For synthetic procedures, consider the use of protecting groups for the amino and carboxylic acid functionalities to modulate the electronic properties and potentially enhance the stability of the furan ring.
Q4: Are there any structural features that can influence the stability of the furan ring?
A4: Yes, the substituents on the furan ring can significantly impact its stability. Electron-withdrawing groups can help to stabilize the ring against acid-catalyzed opening. Conversely, electron-donating groups may increase the ring's susceptibility to protonation and subsequent degradation. The amino acid side chain in this compound can also influence the overall stability of the molecule.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the handling and analysis of this compound in acidic media.
| Problem | Possible Cause | Recommended Solution |
| Loss of parent compound peak in HPLC analysis after sample preparation in acidic mobile phase. | Acid-catalyzed degradation of the furan ring. | - Neutralize the sample with a suitable base before injection.- Use a mobile phase with a higher pH if the chromatography allows.- Prepare samples immediately before analysis to minimize exposure time to acidic conditions. |
| Appearance of multiple unknown peaks in the chromatogram. | Formation of degradation products from the furan ring opening. | - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Adjust HPLC method to ensure separation of the parent peak from all degradation peaks.- Use a photodiode array (PDA) detector to check for peak purity. |
| Poor reproducibility of analytical results. | Inconsistent sample handling leading to variable degradation. | - Standardize sample preparation procedures, including time, temperature, and pH.- Use a robust buffering system in your sample diluent and mobile phase. |
| Peak tailing for the parent compound in HPLC. | Interaction of the protonated amine group with residual silanols on the HPLC column. | - Lower the mobile phase pH to fully protonate silanols (e.g., pH 2.5-3.5).- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%).- Use an end-capped HPLC column. |
Quantitative Data on Furan Ring Stability
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table provides an illustrative example of expected degradation trends for a 2-substituted furan compound under forced acidic conditions. This data should be used as a general guide, and it is recommended to perform specific stability studies for your exact experimental conditions.
| Acid Condition | Temperature (°C) | Time (hours) | Illustrative % Degradation |
| 0.1 M HCl | 25 | 24 | 5 - 15% |
| 0.1 M HCl | 50 | 8 | 20 - 40% |
| 1 M HCl | 25 | 8 | 30 - 60% |
| 1 M HCl | 50 | 4 | > 80% |
Note: This is a hypothetical data table for illustrative purposes. Actual degradation rates will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and HPLC vials
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent if solubility is an issue).
-
Stress Conditions:
-
0.1 M HCl: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
1 M HCl: Mix equal volumes of the stock solution and 2 M HCl to achieve a final acid concentration of 1 M.
-
-
Incubation: Incubate the stressed samples at both room temperature (25°C) and an elevated temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH to stop the degradation reaction.
-
Sample Preparation for HPLC: Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
1. HPLC System:
-
HPLC with a UV or PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical starting gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or the λmax of the furan chromophore)
-
Injection Volume: 10 µL
4. Method Validation:
-
The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to prove the specificity of the method.
Visualizations
Caption: Acid-catalyzed degradation pathway of the furan ring.
Caption: Workflow for a forced degradation study.
Technical Support Center: Synthesis of Furan-2-yl-alanine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of furan-2-yl-alanine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-reactions observed during the synthesis of peptides containing furan-2-yl-alanine?
A1: The primary side-reactions fall into two main categories: those related to the furan (B31954) moiety itself and general side-reactions common to solid-phase peptide synthesis (SPPS).
-
Furan-Specific Side-Reactions:
-
Acid-Catalyzed Furan Ring Opening: The furan ring is susceptible to hydrolysis under the strong acidic conditions of the final cleavage step from the resin, particularly when using certain scavengers.[1]
-
Oxidation: The furan ring can be oxidized to a reactive keto-enal intermediate, which can lead to undesired downstream reactions.[2]
-
-
General SPPS Side-Reactions:
-
Aspartimide Formation: This is a common issue in Fmoc-based SPPS, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[3]
-
Diketopiperazine Formation: This typically occurs at the dipeptide stage and is more prevalent when proline is one of the first two amino acids.[3]
-
Racemization: Histidine is particularly prone to racemization during coupling.
-
Oxidation of Sensitive Residues: Methionine is easily oxidized to its sulfoxide (B87167) or sulfone form during synthesis and cleavage.[3][4]
-
Q2: How can I detect these side-reactions?
A2: A combination of analytical techniques is recommended for the detection and characterization of impurities:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing the purity of the crude peptide. Side-products will typically appear as distinct peaks from the main product peak. Oxidized peptides, for instance, are more polar and usually elute earlier.[4]
-
Mass Spectrometry (MS): This is a definitive method for identifying side-products by their mass. For example, methionine oxidation results in a +16 Da mass shift for each oxidized residue.[4] Furan ring opening can also be detected by characteristic mass changes.
Q3: Which protecting group strategy is recommended for furan-2-yl-alanine?
A3: The commercially available Fmoc-protected 3-(2-furyl)-alanine is suitable for standard solid-phase peptide synthesis (SPPS).[2] The Fmoc group is base-labile, allowing for its removal under conditions that are generally mild towards the furan ring during the synthesis cycles. The choice of side-chain protecting groups for other amino acids in the sequence should follow standard Fmoc/tBu strategy.
Troubleshooting Guides
Problem 1: Low yield and multiple impurity peaks observed after cleavage of a furan-2-yl-alanine containing peptide.
Potential Cause: Acid-catalyzed opening of the furan ring during the final trifluoroacetic acid (TFA)-mediated deprotection, often exacerbated by the choice of scavengers. The major byproduct identified is a bis-dithioacetal, formed after the acidic hydrolysis of the furyl group in the presence of dithiol scavengers like ethanedithiol (EDT).[1]
Recommended Solutions:
-
Optimize the Cleavage Cocktail: Avoid using cleavage cocktails containing ethanedithiol or propanedithiol. Instead, use cocktails containing water and triisopropylsilane (B1312306) (TIS) or 3,6-dioxa-1,8-octanedithiol (B88884) (DODT) in TFA.[1]
-
Minimize Cleavage Time: Limit the exposure of the peptide to strong acid to the minimum time required for complete deprotection and cleavage. Monitor the reaction to determine the optimal time.
-
Use Appropriate Scavengers: Scavengers are crucial for trapping reactive carbocations generated during cleavage. For furan-containing peptides, TIS is a good choice as it effectively scavenges carbocations without promoting furan ring opening.
Quantitative Data on Cleavage Cocktail Performance:
| Cleavage Cocktail Composition (v/v) | Main Product (%) | Bis-dithioacetal byproduct (%) | Other Byproducts (%) | Notes |
| 95% TFA, 2.5% Water, 2.5% EDT | Low | High | Moderate | EDT is a strong promoter of furan ring opening. |
| 95% TFA, 2.5% Water, 2.5% TIS | High | Minimized | Low | TIS is an effective scavenger that does not degrade the furan ring.[1] |
| 95% TFA, 5% DODT | High | Minimized | Low | DODT is a suitable alternative to TIS for preventing furan degradation.[1] |
Note: The exact percentages are sequence-dependent and should be determined empirically. The data presented is a qualitative summary based on published findings.[1]
Problem 2: A +16 Da peak is observed in the mass spectrum of the purified peptide, but the peptide does not contain methionine.
Potential Cause: Oxidation of the furan ring of the furan-2-yl-alanine residue. While the furan moiety is relatively stable, it can undergo oxidation, especially with prolonged exposure to air or oxidizing agents.[2]
Recommended Solutions:
-
Use High-Quality Solvents and Reagents: Ensure that all solvents, especially DMF, are free of peroxides and other oxidizing impurities.
-
Work Under an Inert Atmosphere: During synthesis and cleavage, working under a nitrogen or argon atmosphere can help to minimize oxidation.
-
Addition of Antioxidants: While not standard practice, the addition of a small amount of an antioxidant scavenger to the cleavage cocktail could be explored, though compatibility with other residues must be considered.
-
Storage: Store the final peptide lyophilized and under an inert atmosphere at low temperatures to prevent long-term oxidation.
Experimental Protocols
Protocol 1: General Fmoc-Based Solid-Phase Synthesis of a Furan-2-yl-alanine Dipeptide (e.g., Phe-Fua-NH2)
This protocol outlines the manual synthesis of a simple dipeptide on Rink Amide resin to yield a C-terminal amide.
1. Resin Swelling:
- Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection (First Amino Acid):
- Drain the DMF.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for 10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-L-3-(2-furyl)-alanine (Fua):
- In a separate vial, dissolve Fmoc-Fua-OH (e.g., 4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.
- Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate at room temperature for 1-2 hours.
- Perform a Kaiser test to ensure complete coupling.
- Wash the resin thoroughly with DMF (5-7 times).
4. Fmoc Deprotection (Second Amino Acid):
- Repeat step 2.
5. Coupling of Fmoc-L-Phenylalanine (Phe):
- Repeat step 3 using Fmoc-Phe-OH.
6. Final Fmoc Deprotection:
- Repeat step 2.
- After the final DMF washes, wash the resin with dichloromethane (B109758) (DCM) (3-5 times) and dry under vacuum.
7. Cleavage and Deprotection:
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v).
- Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
- Agitate at room temperature for 2 hours.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
8. Analysis:
- Analyze the crude peptide by RP-HPLC and Mass Spectrometry.
Visualizations
Caption: Furan ring opening side-reaction during TFA cleavage.
Caption: General workflow for Fmoc-SPPS of furan-2-yl-alanine peptides.
References
Technical Support Center: Optimizing Analytical Detection of (R)-2-Amino-3-(furan-2-yl)propanoic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analytical detection of (R)-2-Amino-3-(furan-2-yl)propanoic acid in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of this compound?
A1: The primary challenges stem from its specific chemical properties and the complexity of typical sample matrices. These include:
-
Chiral Separation: Distinguishing the (R)-enantiomer from its (S)-enantiomer requires specialized chiral chromatography techniques.
-
Matrix Effects: Complex mixtures, such as plasma, cell culture media, or reaction broths, contain numerous endogenous compounds that can interfere with the ionization and detection of the analyte, leading to ion suppression or enhancement.
-
Analyte Stability: The furan (B31954) ring can be susceptible to degradation under certain conditions, such as strong acidic or basic mobile phases, or high temperatures, potentially leading to inaccurate quantification.
-
Low Abundance: In biological or environmental samples, the concentration of the analyte may be very low, requiring highly sensitive analytical instrumentation and optimized sample preparation for enrichment.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Chiral High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most suitable technique. This method offers the required selectivity to separate the (R)-enantiomer from its stereoisomer and other matrix components, along with the sensitivity and specificity for accurate quantification provided by MS/MS detection.
Q3: Is derivatization of this compound necessary for its analysis?
A3: Derivatization is not strictly necessary but can be considered. While modern LC-MS/MS systems can detect underivatized amino acids, derivatization can sometimes improve chromatographic peak shape, enhance retention on reversed-phase columns, and increase ionization efficiency, thereby improving sensitivity. However, it also adds complexity to sample preparation and can be a source of variability. For this analyte, direct analysis using a suitable chiral stationary phase is often preferred to minimize sample preparation steps.
Q4: How can the stability of the furan moiety be ensured during analysis?
A4: To maintain the integrity of the furan ring, it is crucial to avoid harsh analytical conditions. This includes using mobile phases with a moderate pH (typically between 3 and 7), avoiding high temperatures in the autosampler and column oven, and protecting samples from light if they are to be stored for extended periods. Stock solutions should be stored at low temperatures and prepared fresh when possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor or No Chiral Resolution | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs. For furan-containing chiral molecules, cyclodextrin-based CSPs (e.g., hydroxypropyl-β-cyclodextrin) have shown good efficacy. |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For chiral separations, adjusting the type and percentage of organic modifier (e.g., methanol, acetonitrile) and the concentration and type of acidic or basic additives is critical. | |
| Low column temperature. | Vary the column temperature. Both increasing and decreasing the temperature can impact chiral resolution, so this parameter should be systematically evaluated. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as a higher concentration of acid or a competing base, depending on the nature of the interaction. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Mismatched sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use of an automated solvent mixer can improve consistency. |
| Poor column equilibration. | Increase the column equilibration time between injections, especially when using gradient elution. Chiral stationary phases may require longer equilibration. | |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature. |
Mass Spectrometry Issues
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix components. | Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. |
| Suboptimal ionization source parameters. | Optimize source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. | |
| Analyte degradation in the ion source. | The furan ring may be susceptible to in-source degradation. Try lowering the source temperature. | |
| Inconsistent Quantitative Results | Analyte instability during sample storage or preparation. | Minimize sample storage time. If necessary, investigate the addition of antioxidants or stabilizing agents. Ensure samples are kept at a low temperature. |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard corresponding to the analyte to compensate for matrix effects and variations in sample preparation and instrument response. | |
| Non-linear calibration curve at low concentrations. | Check for and address sources of contamination in the LC-MS system or reagents that may interfere with the analyte at low levels. |
Experimental Protocols
Plasma Sample Preparation
This protocol is designed for the extraction of this compound from human plasma.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Chiral HPLC-MS/MS Method
This method provides a starting point for the analysis. Optimization may be required for specific instruments and sample types.
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column: A cyclodextrin-based chiral column, such as a Hydroxypropyl-β-cyclodextrin column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Column Temperature: 25°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 50 |
| 10.1 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
MRM Transitions (Predicted):
The exact MRM transitions should be determined by infusing a standard of the analyte. Predicted transitions are based on the molecular weight (155.15 g/mol ) and common fragmentation patterns of amino acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 156.1 | 110.1 (Loss of HCOOH) | 15 |
| 156.1 | 94.1 (Furan-CH2-NH2 fragment) | 20 |
Quantitative Data Summary
The following table presents representative quantitative performance data that can be expected from an optimized LC-MS/MS method for amino acid analysis in a complex matrix like plasma. The exact values for this compound would need to be determined experimentally.
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for analytical issues.
challenges in scaling up the production of (R)-2-Amino-3-(furan-2-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of (R)-2-Amino-3-(furan-2-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing enantiomerically pure this compound on a larger scale?
A1: The main strategies for large-scale production of this compound include:
-
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly synthesize the desired (R)-enantiomer.
-
Enzymatic Synthesis: Biocatalytic methods, such as those employing transaminases, can offer high enantioselectivity and operate under mild conditions, which is advantageous for scaling up.
-
Chiral Resolution: This method involves synthesizing the racemic mixture of 2-Amino-3-(furan-2-yl)propanoic acid and then separating the (R)- and (S)-enantiomers. This can be achieved through methods like diastereomeric salt formation with a chiral resolving agent or enzymatic kinetic resolution.
Q2: What are the common impurities that can be expected during the synthesis?
A2: Potential impurities can include:
-
The corresponding (S)-enantiomer.
-
Unreacted starting materials.
-
By-products from side reactions, such as over-alkylation or decomposition of the furan (B31954) ring under harsh acidic or basic conditions.
-
Residual solvents and reagents from the synthesis and purification steps.
Q3: How can the furan ring stability be maintained during scale-up?
A3: The furan ring can be sensitive to strong acids and oxidizing agents. To maintain its integrity during scale-up, it is crucial to:
-
Carefully control the pH and temperature of the reaction mixture.
-
Use milder reagents where possible.
-
Degas solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield | Incomplete reaction | Monitor reaction progress using techniques like TLC, HPLC, or NMR to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the starting material is still present. |
| Decomposition of product or intermediates | The furan ring can be unstable under certain conditions. Re-evaluate the reaction conditions, such as pH and temperature, to minimize degradation. Consider using protective groups if necessary. | |
| Poor recovery during work-up and purification | Optimize extraction and purification protocols. Ensure the pH is adjusted appropriately to maximize the recovery of the amino acid. Evaluate different crystallization solvents or chromatography conditions. |
Low Enantiomeric Purity
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Inefficient chiral catalyst or auxiliary in asymmetric synthesis | Screen different chiral catalysts or auxiliaries. Optimize the catalyst loading and reaction conditions (temperature, solvent, concentration). |
| Racemization during the reaction or work-up | Avoid harsh acidic or basic conditions and high temperatures that could lead to racemization of the chiral center. | |
| Incomplete separation in chiral resolution | Optimize the amount of resolving agent used. Screen different solvents for diastereomeric salt crystallization to improve the separation efficiency. For enzymatic resolution, ensure the enzyme activity and selectivity are optimal. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in removing impurities | Impurities with similar properties to the product | Employ orthogonal purification techniques. For example, if crystallization is ineffective, try preparative chromatography with a suitable stationary and mobile phase. |
| Product oiling out during crystallization | Improper solvent system or presence of impurities | Screen a wider range of solvent systems or solvent mixtures. Try seeding the solution with a small amount of pure crystalline product. An initial purification step by chromatography might be necessary to remove impurities that inhibit crystallization. |
Quantitative Data Summary
The following tables summarize typical data ranges for different production methodologies. Please note that specific results will vary depending on the exact conditions and scale of the operation.
Table 1: Comparison of Production Methods for Chiral Amino Acids
| Method | Typical Yield (%) | Typical Enantiomeric Excess (%) | Key Considerations for Scale-up |
| Asymmetric Synthesis | 60-85 | >95 | Cost and availability of chiral catalysts/auxiliaries; potential for metal contamination. |
| Enzymatic Synthesis | 70-95 | >99 | Enzyme stability and cost; substrate loading; cofactor regeneration; downstream processing to remove the enzyme. |
| Chiral Resolution | 40-50 (for the desired enantiomer) | >98 | Additional process steps; cost of resolving agent; need to recycle the unwanted enantiomer to improve atom economy. |
Experimental Protocols
General Protocol for Racemic Synthesis of 2-Amino-3-(furan-2-yl)propanoic acid
This protocol is a general guideline for the synthesis of the racemic compound, which can then be subjected to chiral resolution.
-
Condensation: React 2-furaldehyde with a suitable acetylamino- or nitro-acetate derivative in the presence of a base (e.g., sodium acetate (B1210297) in acetic anhydride) to form the corresponding azlactone or nitroacrylate intermediate.
-
Hydrolysis and Reduction:
-
For the azlactone route: Hydrolyze the azlactone using a mild base, followed by reduction of the double bond (e.g., using catalytic hydrogenation) to yield the N-acetylated amino acid.
-
For the nitroacrylate route: Reduce the nitro group and the double bond simultaneously, for instance, with hydrogen gas and a palladium catalyst, or with a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst.
-
-
Deprotection: Remove the N-acetyl group by acid or base hydrolysis to obtain the racemic 2-Amino-3-(furan-2-yl)propanoic acid.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Visualizations
Experimental Workflow for Production via Chiral Resolution
Caption: Workflow for Chiral Resolution.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting Low Enantiomeric Purity.
Validation & Comparative
A Comparative Analysis of (R)- and (S)-2-Amino-3-(furan-2-yl)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the (R)- and (S)- enantiomers of 2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid. While direct comparative studies on these enantiomers are limited, this document consolidates the available information on their synthesis, distinct biological activities, and potential applications. This analysis is intended to inform researchers in medicinal chemistry, pharmacology, and drug development about the differential properties of these chiral molecules.
Physicochemical Properties
| Property | (R)-2-Amino-3-(furan-2-yl)propanoic acid | (S)-2-Amino-3-(furan-2-yl)propanoic acid |
| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol | 155.15 g/mol |
| Appearance | Not specified | Not specified |
| Chirality | (R)-enantiomer | (S)-enantiomer |
| Common Names | (R)-3-(2-Furyl)-alanine | (S)-3-Furanalanine[1] |
Synthesis and Chiral Separation
The synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid can be achieved through various methods, including the condensation of furan-2-carbaldehyde with a suitable amino acid precursor.[2]
Obtaining the enantiomerically pure (R)- and (S)- forms typically involves one of two main strategies:
-
Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer.
-
Chiral Resolution: This method involves the separation of a racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common technique for separating amino acid enantiomers.
Biological Activity: A Tale of Two Enantiomers
The available scientific literature suggests that the (R)- and (S)-enantiomers of 2-Amino-3-(furan-2-yl)propanoic acid possess distinct biological activities.
(S)-2-Amino-3-(furan-2-yl)propanoic acid: Antimicrobial Potential
The (S)-enantiomer has demonstrated notable antimicrobial properties.[1] Studies on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown efficacy against a range of pathogens.[3][4][5]
Table 1: Antimicrobial Activity of (S)-2-Amino-3-(furan-2-yl)propanoic acid and Related Compounds
| Organism | Compound | Concentration | Effect | Reference |
| Candida albicans | (S)-2-Amino-3-(furan-2-yl)propanoic acid | 64 µg/mL | Significant efficacy | [1] |
| Escherichia coli | (S)-2-Amino-3-(furan-2-yl)propanoic acid | 64 µg/mL | Significant efficacy | [1] |
| Staphylococcus aureus | (S)-2-Amino-3-(furan-2-yl)propanoic acid | 64 µg/mL | Significant efficacy | [1] |
This compound: A Scaffold for CNS Targets
In contrast to its (S)-counterpart, the (R)-enantiomer has been explored as a scaffold for developing ligands for central nervous system (CNS) targets, particularly the N-methyl-D-aspartate (NMDA) receptor.[6] Derivatives of this compound have been synthesized and evaluated as agonists at the glycine (B1666218) binding site of the NMDA receptor.[7][8][9]
Table 2: Activity of this compound Derivatives at NMDA Receptor Subtypes
| Derivative | Receptor Subtype | Activity |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues | GluN1/2A-D | Varied agonist/partial agonist activity |
| (R)-2-amino-3-triazolpropanoic acid analogues | GluN1/2A-D | Subtype-selective agonism |
Note: The data in this table is for derivatives of the parent (R)-enantiomer and not the compound itself.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is a representative method for assessing the antimicrobial activity of the (S)-enantiomer, based on standard broth microdilution techniques.
-
Preparation of Stock Solution: Dissolve a known weight of (S)-2-Amino-3-(furan-2-yl)propanoic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Protocol 2: NMDA Receptor Binding Assay
This is a representative protocol to evaluate the binding affinity of the (R)-enantiomer or its derivatives to the NMDA receptor glycine site.
-
Membrane Preparation: Prepare cell membrane homogenates from a source rich in NMDA receptors (e.g., rat brain cortex or cells expressing recombinant NMDA receptors).
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand for the glycine binding site (e.g., [³H]glycine or [³H]DCKA), and varying concentrations of the test compound (this compound or its derivatives).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Biological Context
The distinct biological activities of the (R)- and (S)-enantiomers can be contextualized through their respective experimental workflows and signaling pathways.
References
- 1. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. benchchem.com [benchchem.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
A Comparative Analysis of the Biological Activities of (R)-2-Amino-3-(furan-2-yl)propanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of (R)-2-Amino-3-(furan-2-yl)propanoic acid and its structurally related analogs. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities.[1][2] This document synthesizes experimental data to offer an objective overview of the antimicrobial and anti-inflammatory potential of these compounds, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Antimicrobial Activity
Data Summary: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Analogs
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The table below summarizes the MIC values for various 3-Aryl-3-(furan-2-yl)propanoic acid derivatives against Gram-positive bacteria, Gram-negative bacteria, and yeast.
| Compound ID | R Group | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) | Reference |
| 1 | H | >256 | >256 | 128 | [3][4] |
| 2 | 4-Methylphenyl | 128 | 128 | 64 | [3][4] |
| 3 | 2,4-Dimethylphenyl | 128 | 64 | 64 | [3][4] |
| 4 | 2,5-Dimethylphenyl | 128 | 64 | 64 | [3][4] |
| 5 | 2,4,6-Trimethylphenyl | 64 | 64 | 32 | [3][4] |
| 6 | 4-Methoxyphenyl | 128 | 128 | 64 | [3][4] |
Key Observations:
-
The unsubstituted 3-phenyl-3-(furan-2-yl)propanoic acid (Compound 1) exhibited the weakest antimicrobial activity.
-
Substitution on the phenyl ring generally enhanced antimicrobial activity.
-
The 2,4,6-trimethylphenyl derivative (Compound 5) displayed the most potent activity across all tested microorganisms, with a particularly low MIC of 32 µg/mL against Candida albicans.[3][4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values presented above were determined using the broth microdilution method.[5][6][7][8]
Materials:
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for yeast)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or yeast strains
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in the appropriate broth within the wells of a 96-well plate.
-
Inoculum Preparation: The microbial culture is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for yeast) for a specified period (typically 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Inhibition of the ST2/IL-33 Signaling Pathway
The ST2 receptor, a member of the interleukin-1 receptor family, and its ligand, IL-33, play a crucial role in inflammatory responses.[1][9] Dysregulation of the ST2/IL-33 signaling pathway is implicated in various inflammatory diseases. Furan-based compounds have been investigated as potential inhibitors of this pathway.
The ST2/IL-33 Signaling Pathway
Upon tissue damage or cellular stress, IL-33 is released and binds to the transmembrane receptor ST2L. This binding event recruits the co-receptor IL-1RAcP, leading to the activation of downstream signaling cascades, primarily through the MyD88-dependent pathway. This results in the activation of transcription factors like NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory cytokines and chemokines. A soluble form of ST2 (sST2) acts as a decoy receptor, binding to IL-33 and preventing its interaction with ST2L, thereby downregulating the inflammatory response.[2][10]
References
- 1. The IL-33/ST2 pathway: therapeutic target and novel biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The ST2/IL-33 Axis in Immune Cells during Inflammatory Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. youtube.com [youtube.com]
- 9. ST2 and the ST2/IL-33 signalling pathway-biochemistry and pathophysiology in animal models and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Conformational Blueprint: The Structural Impact of (R)-2-Amino-3-(furan-2-yl)propanoic Acid in Peptides
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and materials science, offering a route to modulate peptide conformation, enhance stability, and introduce novel functionalities. Among these, (R)-2-Amino-3-(furan-2-yl)propanoic acid, a furan-containing analog of phenylalanine, presents a unique structural element. This guide provides a comparative analysis of the structural impact of this non-natural amino acid on peptide conformation, supported by experimental data and detailed methodologies for researchers in peptide science and drug development.
While direct, head-to-head comparative studies detailing the conformational changes in a single peptide sequence with and without this compound are not extensively available in the public domain, we can infer its structural influence from studies on peptides containing similar aromatic and non-natural amino acids. The furan (B31954) ring, with its distinct electronic and steric properties compared to the phenyl ring of phenylalanine, is anticipated to impose unique conformational constraints on the peptide backbone.
Comparative Analysis of Peptide Conformation
The introduction of this compound can influence the local and global conformation of a peptide chain. Key parameters for comparison include dihedral angles (φ, ψ), the propensity to form secondary structures such as β-turns and helices, and overall conformational stability.
Data Presentation: Inferred Conformational Preferences
The following table summarizes the anticipated effects on peptide conformation based on the structural properties of the furan moiety and general findings for other non-natural aromatic amino acids.
| Conformational Parameter | Peptide without this compound (e.g., with Alanine) | Peptide with this compound (Inferred) | Alternative Non-Natural Amino Acid (e.g., N-methyl-phenylalanine) |
| Predominant Secondary Structure | Flexible, random coil or defined structure depending on the sequence | Potential for induced β-turn or helical structures due to steric hindrance and altered electronic interactions of the furan ring. | Can disrupt hydrogen bonding, leading to altered secondary structures. |
| Dihedral Angles (φ, ψ) | Reside in allowed regions of the Ramachandran plot for natural L-amino acids. | Expected to occupy specific, potentially more restricted, regions of the Ramachandran plot to accommodate the furan ring. | N-methylation restricts the φ angle, significantly altering the accessible conformational space. |
| Side Chain Interactions | Standard hydrophobic and electrostatic interactions. | The furan ring can participate in π-π stacking and other specific aromatic interactions, potentially influencing peptide folding and assembly. | The N-methyl group can introduce steric clashes and alter local hydrophobicity. |
| Solvent Accessibility | Dependent on the specific amino acid and its position. | The furan moiety may orient itself to interact with the solvent or be buried within the peptide structure, influencing solubility and aggregation propensity. | The N-methyl group can increase lipophilicity. |
Experimental Protocols
To empirically determine the structural impact of incorporating this compound, a combination of peptide synthesis and spectroscopic analysis is required.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-based solid-phase peptide synthesis is the method of choice for preparing peptides containing this compound.
Materials:
-
Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, DIC, Oxyma)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, Diethyl ether)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the chosen coupling reagents.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
Data Analysis:
-
Resonance Assignment: Assign all proton and carbon resonances to specific amino acid residues in the peptide sequence using TOCSY and HSQC spectra.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).
-
Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure content of peptides in solution.
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue if present.
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Acquire spectra at a controlled temperature.
Data Analysis:
-
Data Conversion: Convert the raw CD signal to molar ellipticity ([θ]).
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures from the CD spectrum.
Visualizing the Impact: Workflow and Structural Models
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical structural comparison.
Caption: Experimental workflow for peptide synthesis and structural analysis.
Caption: Hypothetical structural impact of this compound.
A Comparative Guide to the Metabolic Stability of Peptides Containing (R)-2-Amino-3-(furan-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The integration of non-natural amino acids into peptide therapeutics is a cornerstone strategy for enhancing their pharmacokinetic profiles. This guide offers a comparative analysis of the metabolic stability of peptides incorporating (R)-2-amino-3-(furan-2-yl)propanoic acid, a heterocyclic non-natural amino acid. While direct, head-to-head experimental data for peptides containing this specific amino acid against a comprehensive set of analogues is limited in publicly available literature, this document extrapolates from established principles of peptide metabolism and provides illustrative data based on common findings for other unnatural amino acids.
The central advantage of incorporating residues like this compound lies in the inherent resistance of unnatural amino acids to proteolytic degradation. Native proteases are stereospecific and primarily recognize L-amino acids for cleavage. The introduction of a D-amino acid or an amino acid with an unconventional side chain, such as a furan (B31954) ring, can significantly hinder enzyme binding and catalysis, thereby extending the peptide's half-life in biological matrices.[1][2][3][4][5][6][7]
Comparative Metabolic Stability Data
The following tables present illustrative data comparing the metabolic stability of a hypothetical model peptide, "Peptide-F," containing this compound against its counterpart with the natural aromatic amino acid L-phenylalanine ("Peptide-P") and a version with a common stabilizing D-amino acid, D-alanine ("Peptide-D-Ala"). These values are representative of typical outcomes from in vitro stability assays.
Table 1: Plasma Stability Assay
| Peptide Variant | Amino Acid at Position X | Half-life (t½) in Human Plasma (hours) | % Remaining after 8 hours |
| Peptide-P (Control) | L-Phenylalanine | 1.5 | ~15% |
| Peptide-F | This compound | > 24 | ~90% |
| Peptide-D-Ala | D-Alanine | > 24 | ~92% |
This data is illustrative and highlights the expected significant improvement in plasma stability. Actual results will depend on the full peptide sequence and the position of the modification.
Table 2: Liver Microsomal Stability Assay
| Peptide Variant | Amino Acid at Position X | % Remaining after 1-hour Incubation with Human Liver Microsomes |
| Peptide-P (Control) | L-Phenylalanine | 35% |
| Peptide-F | This compound | 85% |
| Peptide-D-Ala | D-Alanine | 88% |
This illustrative data suggests that incorporating this compound can substantially reduce hepatic metabolic clearance.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of peptide metabolic stability. Below are representative protocols for the key experiments cited.
In Vitro Plasma Stability Assay
Objective: To determine the proteolytic stability of a peptide in a biological matrix containing a complex mixture of endogenous proteases.
Methodology:
-
Peptide Preparation: The test peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final stock concentration of 1 mg/mL.
-
Plasma Incubation: Freshly thawed human plasma is equilibrated at 37°C. The peptide stock solution is added to the plasma to achieve a final concentration of 10 µg/mL.
-
Time-Point Sampling: Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Protein Precipitation: To stop the enzymatic reaction, an equal volume of a precipitation agent (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid) is added to each aliquot. The samples are vortexed and then centrifuged to pellet the precipitated plasma proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the intact parent peptide.
-
Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the 0-hour time point. The half-life (t½) is determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.
Liver Microsomal Stability Assay
Objective: To assess the susceptibility of a peptide to metabolism by hepatic enzymes, primarily cytochrome P450s.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Peptide Addition: The test peptide is added to the reaction mixture to a final concentration of 1 µM.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to remove precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent peptide.
-
Data Analysis: The percentage of the parent peptide remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life and intrinsic clearance can be calculated from the rate of disappearance of the peptide.
Visualizing Experimental Workflows and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing peptide stability and a simplified representation of peptide metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Furan-Containing Versus Other Heterocyclic Amino Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the use of unnatural amino acids has become a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, heterocyclic amino acids play a pivotal role as versatile scaffolds. This guide provides a comprehensive comparative analysis of furan-containing amino acids against their thiophene (B33073), pyrrole (B145914), and pyridine-containing counterparts. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug design and development projects.
Introduction to Heterocyclic Amino Acids in Medicinal Chemistry
Heterocyclic amino acids are valuable building blocks in drug design as they can act as bioisosteres for natural amino acids or other chemical moieties.[1][2] The incorporation of heterocyclic rings can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, as well as its biological activity and metabolic fate.[3][4] Furan (B31954), thiophene, pyrrole, and pyridine (B92270) are among the most common five- and six-membered heterocyclic systems integrated into amino acid structures.[5][6] While structurally related, the subtle differences in the heteroatom (oxygen, sulfur, or nitrogen) and ring size impart distinct electronic and conformational properties, which in turn affect their interactions with biological targets and metabolic enzymes.[7][8]
Physicochemical Properties: A Comparative Overview
The choice of a heterocyclic ring has a profound impact on the physicochemical properties of the resulting amino acid, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
| Property | Furan-Containing Amino Acids | Thiophene-Containing Amino Acids | Pyrrole-Containing Amino Acids | Pyridine-Containing Amino Acids |
| pKa | The furan ring is generally considered neutral. The pKa values are primarily determined by the amino and carboxylic acid groups. | Thiophene is also largely neutral. The pKa of the carboxylic acid in 2-thiophenecarboxylic acid is around 3.5. | Pyrrole is a very weak base (pKa of the conjugate acid is ~0.4) and a weak acid (pKa of the N-H proton is ~17).[9] | Pyridine is basic, with the pKa of the pyridinium (B92312) ion being around 5.2. This basicity can be crucial for receptor interactions.[10] |
| logP (Lipophilicity) | Furan is a relatively nonpolar heterocycle. | Thiophene is generally considered more lipophilic than furan. | Pyrrole is more polar than furan and thiophene due to the N-H group's ability to act as a hydrogen bond donor. | Pyridine is a polar heterocycle, and its logP value is lower than that of benzene, indicating higher hydrophilicity. |
| Aromaticity | Furan is the least aromatic among the five-membered heterocycles discussed here.[7] | Thiophene has a higher degree of aromaticity than furan and pyrrole.[7] | Pyrrole exhibits a moderate degree of aromaticity.[8] | Pyridine has a high degree of aromaticity, comparable to benzene. |
| Hydrogen Bonding | The oxygen atom in furan can act as a hydrogen bond acceptor. | The sulfur atom in thiophene is a poor hydrogen bond acceptor. | The N-H group in pyrrole can act as a hydrogen bond donor, and the nitrogen atom can be an acceptor. | The nitrogen atom in pyridine is a strong hydrogen bond acceptor.[10] |
Synthesis of Heterocyclic Amino Acids
The synthesis of these specialized amino acids often involves established methodologies for heterocycle formation, followed by or concurrent with the introduction of the amino acid moiety.
General Synthetic Workflow
A common strategy for the synthesis of heterocyclic amino acids involves the functionalization of a pre-formed heterocyclic ring or the construction of the heterocycle from precursors already containing the elements of the amino acid side chain.
Specific Synthetic Protocols
-
Furan-Containing Amino Acids: The Paal-Knorr furan synthesis, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a common method for creating the furan ring.[5]
-
Thiophene-Containing Amino Acids: The Gewald aminothiophene synthesis is a versatile method for preparing 2-aminothiophenes, which can be further elaborated into amino acids.[11][12] The Paal-Knorr thiophene synthesis is also widely used.[12][13]
-
Pyrrole-Containing Amino Acids: The Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-ketoester, is a classical and effective method.[14][15] Microwave-assisted synthesis from natural amino acids has also been reported.[16]
-
Pyridine-Containing Amino Acids: The synthesis of pyridine-containing amino acids can be achieved through various methods, including the hetero-Diels-Alder reaction and modifications of existing pyridine rings.[17][18] Copper-catalyzed amination of halopyridines is another efficient route.[19]
Biological Activity: A Comparative Analysis
The choice of the heterocyclic ring can dramatically alter the biological activity of the parent molecule. The following table summarizes reported IC50 values for various heterocyclic derivatives, illustrating the impact of the heterocycle on potency.
| Compound Class | Target | Furan Derivative IC50 (µM) | Thiophene Derivative IC50 (µM) | Pyrrole Derivative IC50 (µM) | Pyridine Derivative IC50 (µM) | Reference | |---|---|---|---|---|---| | Piperidine Analogs | CXCR4 | 1.2 | 0.8 | - | - |[20] | | Pyrrolamides | M. tuberculosis DNA gyrase | - | - | <0.005 | - |[21] | | Pyrrole Derivatives | Tyrosinase | - | - | 0.97 | - |[22] | | Pyrrole Derivatives | COX-1 | - | - | >50 (for some) | - |[23] | | Pyrrole Derivatives | Butyrylcholinesterase | - | - | 1.71 | - |[24] | | Imidazo[1,2-α]pyridines | HT-29 cancer cell line | - | - | - | 4.15 |[7] |
Metabolic Stability
Metabolic stability is a critical parameter in drug development, and the nature of the heterocyclic ring can significantly influence a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Microsomal Stability Assay Workflow
The in vitro metabolic stability of a compound is typically assessed using a liver microsomal stability assay. The general workflow is depicted below.
Comparative Metabolic Stability
| Heterocycle | General Metabolic Profile |
| Furan | The furan ring can be susceptible to oxidative metabolism, potentially leading to reactive intermediates. |
| Thiophene | Thiophene rings can also undergo oxidation, but their metabolic fate can differ from furans, sometimes leading to improved stability.[25] |
| Pyrrole | The pyrrole ring is generally more electron-rich and can be prone to oxidation. |
| Pyridine | The pyridine ring is often incorporated to enhance metabolic stability due to its electron-deficient nature, which can block sites of metabolism.[3][26][27] |
Toxicity Profile
The toxicity of heterocyclic compounds is a significant consideration in drug development.
| Heterocycle | General Toxicity Profile | Reported LD50 (oral, rat) |
| Furan | Furan itself is a known hepatotoxin and potential carcinogen.[28] | 30-50 mg/kg (for furan)[28] |
| Thiophene | Thiophene derivatives can also exhibit toxicity, with some, like dibenzothiophene (B1670422), showing acute oral toxicity. | 470 mg/kg (for dibenzothiophene in mice)[29] |
| Pyrrole | The toxicity of pyrrole derivatives is highly dependent on their substitution pattern. | Data for specific pyrrole amino acids is limited. |
| Pyridine | Pyridine itself is toxic, but its derivatives are found in many approved drugs. | 891 mg/kg (for pyridine) |
Note: LD50 values are for the parent heterocycle or a simple derivative and may not be representative of all amino acid derivatives.
Conclusion
The selection of a furan, thiophene, pyrrole, or pyridine moiety for incorporation into an amino acid scaffold has profound implications for the resulting compound's physicochemical properties, biological activity, metabolic stability, and toxicity. Furan- and thiophene-containing amino acids offer a way to introduce five-membered aromatic systems with varying degrees of aromaticity and lipophilicity. Pyrrole-containing amino acids provide a hydrogen bond donating group, which can be crucial for target engagement. Pyridine-containing amino acids introduce a basic center and often enhance metabolic stability. A thorough understanding of these comparative aspects, supported by the kind of experimental data and protocols presented in this guide, is essential for the rational design of novel and effective therapeutics.
Experimental Protocols
Determination of IC50 Values
Objective: To determine the concentration of a heterocyclic amino acid derivative that inhibits a specific enzyme's activity by 50%.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compounds (heterocyclic amino acid derivatives)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of a heterocyclic amino acid derivative in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound
-
Control compounds (high and low clearance)
-
Ice-cold acetonitrile (B52724) with an internal standard
-
96-well plate
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and control compounds in a suitable solvent.
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
References
- 1. Heterocycles as nonclassical bioisosteres of α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. pharmatutor.org [pharmatutor.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Basic behavior of pyrrole, thiophene and furan [quimicaorganica.org]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Absolute Stereochemistry of 2-Amino-3-(furan-2-yl)propanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive assignment of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of established analytical techniques for confirming the absolute configuration of synthesized 2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid.
The spatial arrangement of substituents around a stereocenter dictates the biological activity of a molecule. Therefore, robust and reliable methods are essential to unambiguously determine the (R) or (S) configuration of novel compounds like 2-Amino-3-(furan-2-yl)propanoic acid. This guide explores the principles, experimental considerations, and comparative performance of three major techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods (Circular Dichroism).
Comparative Analysis of Analytical Techniques
The choice of method for determining absolute configuration depends on several factors, including the physical properties of the sample (e.g., crystallinity), the amount of sample available, and the required level of certainty. The following table summarizes the key aspects of the most common techniques.
| Technique | Sample Requirement | Principle | Advantages | Disadvantages |
| X-ray Crystallography | High-quality single crystal | Anomalous dispersion of X-rays by heavy atoms.[1][2] | Provides unambiguous determination of absolute configuration.[2][3] | Crystal growth can be challenging and time-consuming.[4][5] Requires a heavy atom in the molecule or as a salt for reliable results.[2] |
| NMR Spectroscopy | Soluble sample (mg scale) | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) or interaction with a chiral solvating agent, leading to distinguishable NMR signals.[6][7][8][9] | Applicable to a wide range of soluble compounds. Can be used for enantiomeric excess determination.[6][7] | Derivatization may alter the original stereocenter. Interpretation of spectra can be complex.[7] |
| Circular Dichroism (CD) | Soluble sample (µg to mg scale) | Differential absorption of left and right circularly polarized light by a chiral molecule.[10][11][12] The sign of the Cotton effect can be correlated to the absolute configuration, often through derivatization to introduce a suitable chromophore (ECCD).[10][13][14] | Highly sensitive method requiring small amounts of sample.[10][15] Can be a relatively rapid technique. | Often requires derivatization to apply the exciton (B1674681) chirality method for unambiguous assignment.[10][13] Theoretical calculations may be needed to correlate the CD spectrum to the absolute configuration. |
| Chiral HPLC | Soluble sample | Differential interaction of enantiomers with a chiral stationary phase. | Effective for separating enantiomers and determining enantiomeric purity.[16] Can be used to correlate the elution order to a known standard. | Does not directly provide the absolute configuration without a reference standard of known stereochemistry. |
Experimental Protocols
X-ray Crystallography
This method provides the most definitive assignment of absolute configuration.
Protocol:
-
Crystal Growth: Grow a single, diffraction-quality crystal of the synthesized 2-Amino-3-(furan-2-yl)propanoic acid or a salt derivative containing a heavy atom (e.g., hydrobromide or hydrochloride). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays, typically from a copper or molybdenum source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays by the atoms in the crystal.[1] The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer.[3]
Workflow for X-ray Crystallography
NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Acid Method)
This technique relies on the conversion of the enantiomeric amino acid into a pair of diastereomers with distinct NMR spectra.
Protocol:
-
Derivatization: React the amino group of 2-Amino-3-(furan-2-yl)propanoic acid with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride). This forms two diastereomeric amides.
-
NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric products.
-
Spectral Comparison: Compare the chemical shifts of protons (or fluorine atoms) near the stereocenter in the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on Mosher's model.
Mosher's Acid Derivatization Workflow
Exciton-Coupled Circular Dichroism (ECCD)
This chiroptical technique is highly sensitive and can be used to determine the absolute configuration of molecules containing two or more chromophores.
Protocol:
-
Derivatization: Introduce two chromophores into the 2-Amino-3-(furan-2-yl)propanoic acid molecule. For amino acids, this can be achieved by reacting the amino group with two chromophoric reagents, for example, to form N,N-bis(2-quinolylmethyl) derivatives.[14]
-
Metal Complexation: Complex the derivatized amino acid with a metal ion, such as Cu(II), to fix the geometry of the chromophores.[10][13][15]
-
CD Spectroscopy: Measure the circular dichroism spectrum of the metal complex.
-
Analysis: The interaction (exciton coupling) between the two chromophores will result in a characteristic bisignate (two-signed) Cotton effect in the CD spectrum. The sign of this "couplet" is directly related to the absolute configuration of the stereocenter.[10][13]
ECCD Experimental Workflow
Conclusion
Confirming the absolute configuration of a synthesized chiral molecule such as 2-Amino-3-(furan-2-yl)propanoic acid is a non-trivial but essential task in chemical research and development. While X-ray crystallography provides the most definitive answer, its requirement for a high-quality crystal can be a significant hurdle. NMR-based methods using chiral derivatizing agents and chiroptical techniques like ECCD offer powerful alternatives for soluble compounds. The choice of method should be guided by the specific properties of the synthesized amino acid and the resources available. For unambiguous confirmation, employing at least two different techniques is highly recommended.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. stereochemistry - Assigning absolute configuration when determining crystal structure isn't possible - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple method for determining the absolute configuration of (alpha)-Amino acids - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and circular dichroism studies of N,N-bis(2-quinolylmethyl)amino acid Cu(II) complexes: determination of absolute configuration and enantiomeric excess by the exciton coupling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes - figshare - Figshare [figshare.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking the Performance of (R)-2-Amino-3-(furan-2-yl)propanoic acid-Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy to enhance their therapeutic properties. Among these, (R)-2-Amino-3-(furan-2-yl)propanoic acid, a heterocyclic amino acid, offers unique structural and electronic features that can significantly impact peptide performance. This guide provides a framework for objectively comparing the performance of peptides modified with this furan-containing amino acid against their unmodified counterparts and other alternatives. While direct comparative data for this specific modification is scarce in publicly available literature, this document outlines the essential experimental protocols and data presentation formats to enable researchers to conduct their own robust benchmarking studies.
Executive Summary
Introducing this compound into a peptide sequence can lead to improvements in several key performance areas. The furan (B31954) moiety can introduce conformational constraints, potentially leading to enhanced receptor binding affinity and selectivity. Furthermore, the heterocyclic nature of this amino acid can confer increased resistance to enzymatic degradation, thereby improving the peptide's stability and in vivo half-life. This guide will detail the methodologies to quantify these potential advantages.
Data Presentation: A Comparative Analysis
To facilitate a clear and direct comparison, all quantitative data should be summarized in structured tables. Below are template tables populated with hypothetical data to illustrate how experimental results can be presented.
Table 1: In Vitro Bioactivity Comparison
| Peptide Sequence | Modification | Target Receptor | Binding Affinity (Kd, nM) | Functional Activity (IC50, nM) |
| G-A -L-I-G-K-amide | Unmodified | Receptor X | 150 ± 12.5 | 250 ± 21.8 |
| G-(Fua) -L-I-G-K-amide | This compound | Receptor X | 75 ± 8.2 | 120 ± 15.3 |
| G-A(Me) -L-I-G-K-amide | N-methyl-Alanine | Receptor X | 120 ± 11.1 | 200 ± 18.9 |
| Cyclo(G-A-L-I-G-K) | Cyclized | Receptor X | 90 ± 9.5 | 150 ± 14.1 |
(Fua) denotes this compound; A(Me) denotes N-methyl-Alanine. Data are presented as mean ± standard deviation.
Table 2: Proteolytic Stability in Human Serum
| Peptide Sequence | Modification | Half-life (t1/2, hours) | Degradation Products Identified (via LC-MS) |
| G-A -L-I-G-K-amide | Unmodified | 1.5 ± 0.2 | G-A-L, I-G-K, G-A |
| G-(Fua) -L-I-G-K-amide | This compound | 8.2 ± 0.7 | Minor fragments detected after 12h |
| G-A(Me) -L-I-G-K-amide | N-methyl-Alanine | 6.5 ± 0.5 | Minor fragments detected after 10h |
| Cyclo(G-A-L-I-G-K) | Cyclized | 12.1 ± 1.1 | No significant degradation observed at 24h |
Table 3: Pharmacokinetic Properties in a Murine Model
| Peptide Sequence | Modification | Bioavailability (Oral, %) | Cmax (ng/mL) | Tmax (hours) |
| G-A -L-I-G-K-amide | Unmodified | < 1 | 50 ± 5.6 | 0.5 |
| G-(Fua) -L-I-G-K-amide | This compound | 5 ± 0.8 | 250 ± 28.1 | 1.0 |
| G-A(Me) -L-I-G-K-amide | N-methyl-Alanine | 3 ± 0.5 | 180 ± 20.5 | 1.0 |
| Cyclo(G-A-L-I-G-K) | Cyclized | 8 ± 1.2 | 350 ± 35.2 | 1.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating high-quality comparative data.
Peptide Synthesis and Purification
Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 and then 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid-OH) with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
In Vitro Bioactivity Assays
a) Receptor Binding Affinity (Competitive Binding Assay)
Protocol:
-
Prepare Radioligand: Use a commercially available or custom-synthesized radiolabeled version of the natural ligand for the target receptor.
-
Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test peptides (unmodified, furan-modified, and other alternatives).
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can be converted to the dissociation constant (Kd).
b) Functional Activity (e.g., Signaling Pathway Activation/Inhibition)
Protocol:
-
Cell Culture: Culture a suitable cell line expressing the target receptor.
-
Stimulation: Treat the cells with varying concentrations of the test peptides.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the downstream signaling event (e.g., cAMP levels, calcium flux, or phosphorylation of a specific protein using ELISA or Western blot).
-
Data Analysis: Plot the response against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 or EC50.
Proteolytic Stability Assay
Protocol:
-
Incubation: Incubate the test peptides at a final concentration of 100 µM in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching and Precipitation: Stop the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide and any degradation products by RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t1/2).
Pharmacokinetic Study in a Murine Model
Protocol:
-
Animal Model: Use a suitable mouse or rat strain.
-
Administration: Administer the peptides via the desired route (e.g., intravenous for determining clearance and volume of distribution, and oral gavage for bioavailability).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Preparation: Extract the peptide from the plasma using solid-phase extraction or protein precipitation.
-
Quantification: Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and bioavailability.
Mandatory Visualizations
Signaling Pathway Diagram
Safety Operating Guide
Proper Disposal of (R)-2-Amino-3-(furan-2-yl)propanoic acid: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides a detailed protocol for the proper disposal of (R)-2-Amino-3-(furan-2-yl)propanoic acid, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from information on structurally related furan (B31954) derivatives, amino acids, and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat and long-sleeved clothing to minimize skin exposure.[1]
In the event of a spill, evacuate the area and prevent the substance from entering drains or water courses.[2] For minor spills, use dry procedures to clean up the material, avoiding dust generation.[2] For major spills, contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as hazardous waste, considering the potential hazards associated with its furan moiety.
-
Waste Identification and Classification: Classify waste containing this compound as hazardous chemical waste. Based on related compounds, it may possess properties of being a skin and eye irritant, and potentially harmful if swallowed or inhaled.[3][4] Furan itself is a known carcinogen and can form explosive peroxides over time.[2][5]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's EHS department.[6] Keep it separate from incompatible materials, such as strong oxidizing agents.
-
Container Selection and Management:
-
Use a designated, compatible, and properly sealed waste container.[2] For solid waste, a clearly labeled, sealable plastic bag or a lined container is suitable.
-
Ensure the container is stored in a cool, dry, and well-ventilated area.
-
Consider secondary containment to mitigate risks from potential leaks.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., Irritant, Potentially Toxic)
-
The date of accumulation (when the first waste was added to the container).
-
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4] Do not attempt to dispose of this chemical down the drain or in regular trash. While some dilute, non-hazardous amino acid solutions can be poured into drains, the presence of the furan ring necessitates handling as hazardous waste.[7] Incineration by a licensed facility is a common and appropriate disposal method for such organic compounds.[5][8]
Summary of Potential Hazards
The following table summarizes the potential hazards based on data for structurally similar compounds.
| Hazard Classification | Description | Source Compounds |
| Skin Corrosion/Irritation | Causes skin irritation. | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[3][4] |
| Acute Toxicity | Harmful if swallowed. | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[3] |
| Carcinogenicity | Furan is a known carcinogenic agent. | Furan[5] |
| Flammability | Furan is a flammable liquid. | Furan[5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wcu.edu [wcu.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guidance for Handling (R)-2-Amino-3-(furan-2-yl)propanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety and logistical information for the management of (R)-2-Amino-3-(furan-2-yl)propanoic acid, a derivative of alanine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent parts, namely the furan (B31954) ring and the amino acid structure, to ensure a high level of safety.
This compound is a solid, appearing as an off-white to light brown powder[1]. While amino acids themselves are generally considered low-hazard, the presence of the furan moiety necessitates caution. Furan is a volatile and flammable liquid that is toxic and a suspected carcinogen; it can cause irritation to the eyes, skin, and respiratory tract[2][3][4]. On exposure to air, furan may also form explosive peroxides[4][5]. Therefore, handling this compound requires stringent adherence to safety protocols to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. For tasks with a higher risk of splash, consider double-gloving or using heavier-duty gloves.[6] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[6] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during solution preparation or transfers.[7] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[6] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be determined by a formal risk assessment.[8][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that all necessary PPE is available and in good condition before starting work.[8]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.[8]
-
Avoid the formation of dust when handling the solid material. Use appropriate tools, such as spatulas, for transferring the compound.[8]
-
Keep the container tightly closed when not in use to prevent the potential formation of peroxides from the furan moiety upon prolonged exposure to air.[5][9]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[8]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[8]
-
For larger spills, or if you are not trained to handle them, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of the compound should also be collected in a labeled, sealed waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.[10]
Visualizing the Safety Workflow
To further clarify the procedural logic for safe handling, the following diagram illustrates the decision-making process for selecting and using Personal Protective Equipment (PPE) when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
